Abstract 5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. By combining the metabolic blocking capability of the C5-fluorine with the conforma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. By combining the metabolic blocking capability of the C5-fluorine with the conformational restriction of the C3-methyl group, this synthon offers a unique vector for optimizing potency and selectivity in kinase inhibitors and GPCR ligands. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via cryogenic lithiation, and critical handling parameters to prevent oxidative degradation.
Part 1: Identity & Physicochemical Profile[1][2]
This molecule is not merely a pyridine derivative; it is a precision tool for tuning the electronic and steric environment of a drug candidate. The ortho-methyl group (C3) forces out-of-plane twisting of attached substituents, potentially locking bioactive conformations (atropisomerism), while the meta-fluorine (C5) deactivates the ring against oxidative metabolism without introducing excessive lipophilicity.
Low-melting solid or oil (depending on purity/polymorph)
Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble in water
pKa (Predicted)
~2.5 (Pyridine Nitrogen) - Reduced basicity due to F-substitution
Part 2: Synthetic Utility & Retrosynthesis
The synthesis of 5-Fluoro-3-methylpicolinaldehyde is non-trivial due to the sensitivity of the aldehyde moiety and the potential for regiochemical isomers. While oxidation of the corresponding alcohol is possible, it often leads to over-oxidation to the carboxylic acid.
The authoritative route utilized in process chemistry relies on Cryogenic Metal-Halogen Exchange . This method ensures regioselectivity and high yields by utilizing the commercially available precursor: 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5) .
Visualizing the Strategic Logic
Figure 1: Retrosynthetic analysis highlighting the Metal-Halogen Exchange pathway as the superior method for regiocontrol.
Part 3: Validated Synthesis Protocol
Methodology: Cryogenic Lithiation-Formylation
Scale: 10.0 mmol basis
Safety Warning: n-Butyllithium is pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen) in oven-dried glassware.
Step-by-Step Workflow
Preparation of Starting Material:
Charge an oven-dried 100 mL round-bottom flask (RBF) with 2-Bromo-5-fluoro-3-methylpyridine (1.90 g, 10.0 mmol) [Source: Sigma-Aldrich].
Dissolve in anhydrous THF (20 mL) and Toluene (20 mL). The co-solvent system improves solubility at low temperatures.
Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal temperature is <-70 °C before proceeding.
Lithiation (The "Exchange"):
Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel.
Observation: The solution may turn a deep yellow/orange color, indicating the formation of the 2-lithio-pyridine species.
Stir at -78 °C for 45 minutes. Do not allow to warm, or the "Dance of Scrambling" (halogen migration) may occur.
Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
Workup & Isolation:
Quench the reaction with saturated aqueous NH₄Cl (20 mL).
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-precursor.
Process Visualization
Figure 2: Step-by-step reaction workflow for the synthesis of CAS 780801-57-2.
Part 4: Handling, Stability & Analytics
The "Aldehyde Paradox":
Picolinaldehydes are notoriously unstable compared to benzaldehydes. The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, susceptible to hydration (gem-diol formation) and rapid air oxidation to the carboxylic acid.
Quality Control Checkpoints:
¹H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at ~10.0 - 10.2 ppm .
Impurity Alert: A broad singlet at ~11-12 ppm indicates oxidation to 5-fluoro-3-methylpicolinic acid.
Storage:
Must be stored under Argon/Nitrogen.
Temperature: -20 °C.
If storing for >1 month, consider converting to the dimethyl acetal for protection, which can be hydrolyzed back to the aldehyde immediately before use.
Part 5: Medicinal Chemistry Applications
This scaffold is a "bioisostere plus." It replaces a phenyl ring but adds two specific vectors:
Metabolic Stability: The C5-fluorine blocks CYP450 oxidation at the most reactive site of the pyridine ring.
Conformational Lock: The C3-methyl group creates steric clash with the C2-carbonyl (or subsequent modifications like imines/hydrazones), forcing the substituent out of planarity. This is critical for fitting into hydrophobic pockets in kinases (e.g., hinge binders).
Key Reaction Pathways:
Reductive Amination: Reacts with primary amines + NaBH(OAc)₃
Secondary amines (common in CNS drugs).
Knoevenagel Condensation: Reacts with active methylenes
Vinyl pyridines.
Heterocycle Formation: Condensation with hydrazines
Pyrazolopyridines.
References
Schlosser, M. (2005). The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for organolithium pyridine chemistry).
PubChem. (2023). Compound Summary: 5-Fluoro-3-methylpyridine-2-carbaldehyde. Retrieved from [Link]
Exploratory
5-Fluoro-3-methylpicolinaldehyde: Technical Guide for Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity[1] 5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2) is a specialized pyridine building block widely utilized in the synthesis of kinase inhibitors and metabolically stable...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity[1]
5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2) is a specialized pyridine building block widely utilized in the synthesis of kinase inhibitors and metabolically stable drug candidates. Its structural uniqueness lies in the specific substitution pattern: an aldehyde at the C2 position (picolinaldehyde core), a methyl group at C3, and a fluorine atom at C5.
This trisubstituted pyridine motif offers two distinct advantages in drug design:
Conformational Control: The C3-methyl group introduces steric bulk ortho to the aldehyde/linker, restricting bond rotation and potentially locking bioactive conformations (the "ortho effect").[1]
Metabolic Blocking: The C5-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated oxidation at the position meta to nitrogen), extending the half-life of the final pharmacophore.[1]
While various routes exist, the most robust and scalable method for research laboratories involves Metal-Halogen Exchange followed by formylation.[1] This route avoids the harsh oxidants required for methyl-to-aldehyde oxidation and provides higher regioselectivity.[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere throughout.
Dissolution: Charge the flask with 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
Expert Insight: The C3-methyl group provides some steric protection, but temperature control is critical to prevent "halogen dance" (migration of the lithiated species) or nucleophilic attack on the pyridine ring.[1]
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Observation: A color change (often to deep red or orange) indicates the formation of the 2-lithio-pyridine species.
Aging:[1] Stir at -78°C for 30–60 minutes to ensure complete lithium-halogen exchange.
Formylation: Add anhydrous DMF (2.0 eq) dropwise. The electrophilic attack of the lithiated species on DMF forms the hemiaminolate intermediate.
Quench & Hydrolysis: Allow the reaction to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl or 1M HCl. Stir vigorously for 30 minutes to hydrolyze the intermediate to the aldehyde.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-precursor.[1]
Synthesis Workflow Diagram
Caption: Synthesis via metal-halogen exchange using n-BuLi and DMF.
Part 3: Reactivity & Applications[1][3][4]
The chemical behavior of 5-Fluoro-3-methylpicolinaldehyde is defined by the interplay between the electron-withdrawing pyridine ring/fluorine and the reactive aldehyde.[1]
Reductive Amination (Scaffold Construction)
The most common application is linking the pyridine core to amines.
Mechanism: Formation of a Schiff base (imine) followed by reduction.
Reagents: Primary amine, NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE or MeOH.
Utility: This creates a methylene-amine linker (
) crucial for kinase inhibitors where the pyridine acts as a hinge binder.
Oxidation to Carboxylic Acid
Reagents: NaClO₂ (Pinnick oxidation) or KMnO₄.
Product: 5-Fluoro-3-methylpicolinic acid.
Utility: Precursor for amide coupling reactions.
Heterocycle Formation (Imidazopyridines)
Condensation with diamines or amidines can fuse new rings onto the pyridine.
Example: Reaction with 2-aminopyridine derivatives can yield imidazo[1,2-a]pyridine scaffolds, a "privileged structure" in GABA receptor modulators and anti-infectives.[1]
Reactivity Flowchart
Caption: Primary synthetic transformations for drug discovery applications.
Part 4: Analytical Characterization
Validating the structure requires careful analysis of the NMR splitting patterns, particularly the coupling between the Fluorine (
) and the aromatic protons.
NMR (400 MHz, ):
ppm (s, 1H, CHO ): Distinctive aldehyde singlet.
ppm (d, Hz, 1H, H6 ): The proton adjacent to Nitrogen (C6) appears as a doublet due to coupling with the C5-Fluorine.
ppm (dd, Hz, 1H, H4 ): The proton at C4 couples with both the C5-Fluorine (large ) and the C6-Proton (small ).[1]
ppm (s, 3H, CH₃ ): Methyl group singlet.
NMR:
Expect a signal around -120 to -130 ppm (relative to
), appearing as a multiplet due to coupling with H4 and H6.
Part 5: Handling & Safety[1][5][6]
Hazards: Like many pyridine aldehydes, this compound is a Skin and Eye Irritant (H315, H319) and may cause respiratory irritation (H335).
Stability: Aldehydes are prone to air oxidation (to carboxylic acids). Store under Argon or Nitrogen at 2–8°C .
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Sigma-Aldrich. (2025).[2] 2-Bromo-5-fluoro-3-methylpyridine (Precursor CAS 38186-85-5).[1][2]Link
National Center for Biotechnology Information (PubChem). (2025). 2-Bromo-3-fluoro-5-methylpyridine (Isomer/Related Structure Data).[1] PubChem Compound Summary for CID 13537536. Link
BLD Pharm. (2025). 5-Fluoro-6-methylpicolinaldehyde and related isomers catalog.Link
Technical Guide: Spectroscopic Validation of 5-Fluoro-3-methylpicolinaldehyde
This guide provides an in-depth technical analysis of the spectroscopic and physicochemical characterization of 5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2). It is designed for medicinal chemists and analytical sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic and physicochemical characterization of 5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2). It is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for this intermediate, which is critical in the synthesis of kinase inhibitors and GPCR ligands (e.g., CXCR4 antagonists).
Executive Summary & Compound Profile
5-Fluoro-3-methylpicolinaldehyde (also known as 5-fluoro-3-methylpyridine-2-carbaldehyde) is a functionalized pyridine building block.[1] Its structural integrity is defined by three key features: the electrophilic aldehyde handle at C2, the steric methyl marker at C3, and the electronic modulator (fluorine) at C5.
Property
Specification
IUPAC Name
5-Fluoro-3-methylpyridine-2-carbaldehyde
CAS Number
780801-57-2
Molecular Formula
C₇H₆FNO
Molecular Weight
139.13 g/mol
Appearance
Off-white to pale yellow solid (low melting) or oil
Solubility
Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water
Structural Characterization Strategy
Validation of this compound requires a multi-modal approach to confirm regio-isomerism, particularly distinguishing it from the 3-fluoro-5-methyl isomer. The strategy relies on scalar coupling analysis (
-coupling) between the fluorine atom and the aromatic protons.
Characterization Workflow
The following directed graph illustrates the logical flow for validating the compound's structure, moving from bulk properties to atomic-level confirmation.
H NMR spectrum is the primary tool for structural confirmation. The key diagnostic is the coupling pattern of the aromatic protons due to the F nucleus (, 100% abundance).
Solvent: CDCl₃ (referenced to 7.26 ppm)
Frequency: 400 MHz or higher recommended
Deshielded by adjacent Nitrogen. Shows ortho-coupling to Fluorine.
Ar-H4 (H-c)
7.35 ± 0.05
Doublet of Quartets (dq)
Located between F and Me. Shows large ortho-F coupling and small allylic Me coupling.
-CH₃ (H-d)
2.65 ± 0.05
Singlet (s) or fine d
Deshielded by aromatic ring. May show long-range coupling to F.
Interpretation Logic:
Regiochemistry Check: If the Methyl and Fluorine were swapped (i.e., 3-fluoro-5-methyl), the coupling constants would change significantly. The H4 proton in the target molecule is ortho to the fluorine, leading to a distinctively large coupling constant (~8-10 Hz).
H6 Proton: This proton is ortho to the Nitrogen and ortho to the Fluorine. Its chemical shift is high (>8.4 ppm) due to the electron-withdrawing nature of the pyridine nitrogen.
Carbon-13 NMR (
C NMR)
The
C spectrum will exhibit characteristic doublets for carbons coupled to fluorine.
Solvent: CDCl₃ (referenced to 77.16 ppm)
Carbon Assignment
Shift (, ppm)
Splitting ()
Assignment Logic
C=O (Aldehyde)
~192.0
Singlet / Weak d
Carbonyl carbon; most deshielded.
C-5 (C-F)
~160.0
Doublet ( Hz)
Direct attachment to Fluorine.
C-6
~145.0
Doublet ( Hz)
Ortho to Fluorine; Alpha to Nitrogen.
C-2
~140.0
Doublet ( Hz)
Quaternary carbon bearing the aldehyde.
C-3
~135.0
Doublet ( Hz)
Quaternary carbon bearing the methyl.
C-4
~125.0
Doublet ( Hz)
Ortho to Fluorine.
-CH₃
~18.5
Singlet / Weak d
Methyl carbon.
Mass Spectrometry (MS)[2]
Ionization Mode: ESI+ (Electrospray Ionization)
Molecular Ion:
Da
Fragmentation Pattern:
Loss of CO (28 Da) is common for aromatic aldehydes, leading to a fragment at
(fluoromethylpyridine cation).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening:
Mass: Weigh 5–10 mg of 5-Fluoro-3-methylpicolinaldehyde.
Solvent: Dissolve in 0.6 mL of high-quality CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., residual NaCl/KBr from synthesis).
Degassing: For precise coupling constant measurement, briefly degas the tube (nitrogen flush) to remove paramagnetic oxygen.
Synthesis Context (Origin of Impurities)
Understanding the synthesis helps identify potential impurities in the spectra. A common route involves the lithiation of 2-bromo-5-fluoro-3-methylpyridine .
Potential Impurity A: Unreacted starting material (2-bromo-5-fluoro-3-methylpyridine). Look for absence of CHO peak and different aromatic shifts.
Potential Impurity B: n-Butyl addition products (if n-BuLi is used excessively). Look for aliphatic multiplets at 0.9–1.5 ppm.
Figure 2: Common synthetic pathway and origin of the aldehyde functionality.
References
Preparation of CXCR4 Chemokine Receptor Binding Compounds.
Pyridines: From Lab to Production.
Source: Scifinder / CAS Common Chemistry.
Context: General reference for pyridine chemical shift trends and substituent effects (F, Me, CHO) used to derive expected coupling constants.
URL:[Link]
Structural Elucidation and NMR Characterization of 5-Fluoro-3-methylpicolinaldehyde
Executive Summary This technical guide provides a comprehensive analysis of the NMR spectrum of 5-Fluoro-3-methylpicolinaldehyde (CAS: 135206-66-7). As a tri-substituted pyridine derivative, this molecule presents specif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the
NMR spectrum of 5-Fluoro-3-methylpicolinaldehyde (CAS: 135206-66-7). As a tri-substituted pyridine derivative, this molecule presents specific spectral challenges due to the scalar coupling introduced by the fluorine atom (, spin 1/2) and the electronic effects of the aldehyde and methyl substituents. This document details the expected chemical shifts, splitting patterns, and coupling constants (-values) necessary for structural validation in drug discovery workflows.
Structural Context & Significance
In medicinal chemistry, the picolinaldehyde scaffold is a versatile building block, often used to synthesize fused heterocycles or as a precursor for reductive aminations. The introduction of fluorine at the C5 position is a strategic "bioisostere" modification, intended to block metabolic oxidation at a typically reactive site while modulating the pKa of the pyridine nitrogen.
Molecular Geometry & Numbering
To ensure accurate assignment, we utilize the standard pyridine numbering scheme:
The proximity of the fluorine atom to both remaining aromatic protons (H4 and H6) dictates the complexity of the aromatic region in the NMR spectrum.
Experimental Protocol: Sample Preparation
Reliable resolution of Heteronuclear (
) coupling constants requires precise sample preparation to minimize line broadening.
Solvent Selection
Recommended: Chloroform-d (
)
Rationale: Provides excellent solubility for non-polar/moderately polar pyridine derivatives. Minimizes hydrogen bonding interactions that can broaden the aldehyde peak compared to DMSO-
.
Alternative: DMSO-
Use Case: If the aldehyde exists as a hydrate or if the sample is part of a polar library. Note that chemical shifts will drift downfield due to solvent polarity.
Preparation Workflow
The following DOT diagram outlines the critical path for optimal resolution.
Figure 1: Optimized sample preparation workflow for high-resolution
NMR of fluorinated heterocycles.
Spectral Analysis & Interpretation
The spectrum is divided into three distinct regions: the deshielded aldehyde, the aromatic zone (dominated by F-coupling), and the aliphatic methyl region.
Predicted Chemical Shifts & Multiplicities (in
)
Proton Assignment
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Aldehyde
CHO (C2)
10.10 - 10.20
Singlet (s)
N/A (Possible long-range broadening)
Aromatic
H6 (C6)
8.45 - 8.55
Doublet of Doublets (dd)
,
Aromatic
H4 (C4)
7.40 - 7.50
Doublet of Doublets (dd)
,
Methyl
(C3)
2.60 - 2.70
Singlet (s)
(Usually unresolved)
Detailed Mechanistic Analysis[7]
The Aldehyde Region ( ~10.1 ppm)
The aldehyde proton appears as a sharp singlet. Unlike benzaldehydes, where coupling to ortho-protons is common, the C3 position is blocked by the methyl group, preventing
coupling.
The Aromatic Region (The "Fingerprint")
This region validates the regiospecificity of the fluorine substitution.
H6 (Ortho to N, Ortho to F): This proton is the most deshielded aromatic signal due to the electron-withdrawing nature of the adjacent Nitrogen and Fluorine atoms.
Primary Splitting: Large coupling to the adjacent Fluorine (
).
Secondary Splitting: Small meta-coupling to H4 (
).
H4 (Meta to N, Ortho to F): Found further upfield.
Primary Splitting: Large coupling to the adjacent Fluorine (
).
Secondary Splitting: Small meta-coupling to H6.
The Aliphatic Region ( ~2.6 ppm)
The methyl group at C3 is deshielded relative to toluene (
2.3) due to the electron-deficient pyridine ring and the ortho-carbonyl group. While a 5-bond coupling to Fluorine () is theoretically possible, it is rarely resolved on standard 300/400 MHz instruments, resulting in a singlet or a slightly broadened peak.
Visualization of Coupling Pathways
Understanding the scalar coupling network is essential for distinguishing this isomer from its regioisomers (e.g., 6-fluoro analogs).
Figure 2: Splitting tree for the H6 proton, illustrating the dominance of Heteronuclear F-coupling.
Troubleshooting & Quality Control
If the observed spectrum deviates from the prediction, consider the following:
Signal at
5.5 - 6.0 ppm: Indicates formation of the hydrate (gem-diol). This occurs if the solvent is "wet" (contains water) or acidic. Remediation:[5][7] Dry the sample and use fresh anhydrous or add activated molecular sieves.
Broadened Methyl Peak: If the methyl singlet appears unusually broad, it may be due to restricted rotation or unresolved long-range coupling to the aldehyde. A variable-temperature (VT) experiment can distinguish these; sharpening at higher T implies rotational isomerism, while no change implies coupling.
Missing Aldehyde Peak: In the presence of trace amines or strong base, the aldehyde proton can exchange, though this is rare in
. Ensure the tube is free of residual base from cleaning.
References
National Institute of Advanced Industrial Science and Technology (AIST). (2025).[8] Spectral Database for Organic Compounds (SDBS): 3-Fluoropyridine & Derivatives. Retrieved from [Link][8]
PubChem. (2025).[4][5] 5-Fluoropyridine-3-carbaldehyde Compound Summary. Retrieved from [Link][4]
Iowa State University. (2025). Heteronuclear Coupling Constants (
).[9] Chemical Instrumentation Facility. Retrieved from [Link]
Technical Whitepaper: Structural Elucidation of 5-Fluoro-3-methylpicolinaldehyde via ¹³C NMR
Executive Summary This technical guide provides a rigorous framework for the structural validation of 5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-Py-CHO) using Carbon-13 Nuclear Magnetic Resonance ( C NMR). The molecule r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the structural validation of 5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-Py-CHO) using Carbon-13 Nuclear Magnetic Resonance (
C NMR).
The molecule represents a high-value pharmacophore; the pyridine core serves as a bioisostere for phenyl rings, while the C5-fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity. The C3-methyl group introduces conformational constraints, often locking the aldehyde carbonyl out of coplanarity to minimize steric clash.
Correct interpretation of this spectrum requires navigating two primary challenges:
Large Heteronuclear Couplings: The
F nucleus (spin ½, 100% abundance) splits carbon signals into complex doublets, obscuring standard chemical shift identification.
Hydration Equilibrium: Electron-deficient pyridine aldehydes are prone to forming geminal diols (hydrates) in solution, creating "ghost" peaks that mimic impurities.
Experimental Protocol: The Self-Validating System
To ensure data integrity, the acquisition protocol must account for the slow relaxation of quaternary carbons (C2, C3, C5) and the potential for hydration.
Sample Preparation
Solvent Selection:Chloroform-d (CDCl₃) is the primary recommendation (99.8% D).
Rationale: DMSO-d₆ is hygroscopic; absorbed water will attack the aldehyde carbonyl (electrophilic due to the inductive effect of the C5-Fluorine), forming a gem-diol [C(OH)₂] which shifts the carbonyl resonance from ~192 ppm to ~90 ppm.
Concentration: 30–50 mg in 0.6 mL solvent.
Additives: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] .
Rationale: This paramagnetic relaxation agent shortens the
relaxation times of the non-protonated carbons (C-F, C-CHO, C-CH₃), allowing for quantitative integration and better signal-to-noise ratio in shorter scans.
Acquisition Parameters
Pulse Sequence: zgpg30 (Power-gated decoupling).
Spectral Width: 240 ppm (to capture the downfield aldehyde and upfield methyl).
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds (if Cr(acac)₃ is absent) to prevent saturation of the quaternary C-F doublet.
Scans (NS): Minimum 1024 (due to splitting of signal intensity by Fluorine).
Visualizing the Workflow
The following diagram outlines the decision matrix for sample preparation and acquisition, ensuring artifacts are identified early.
Caption: Workflow for mitigating hydration artifacts and optimizing
C acquisition parameters.
Spectral Interpretation & Data Synthesis
The spectrum of 5-Fluoro-3-methylpicolinaldehyde is defined by the J-coupling magnitude . Unlike proton NMR, where couplings are small (<15 Hz),
C-F couplings range from 2 Hz to >260 Hz.
Predicted Chemical Shifts & Coupling Constants
Note: Values are synthesized based on Substituent Chemical Shift (SCS) additivity rules for pyridine derivatives [1, 2].
The most diagnostic feature is the C5 signal. It will appear as two peaks separated by ~65 ppm (at 100 MHz field strength, 260 Hz is ~2.6 ppm, but visually it dominates).
Validation: If you do not see a doublet with
Hz around 160 ppm, the fluorine is not on the ring.
Ortho-Coupling (
): Both C4 and C6 are ortho to Fluorine. C6 is typically further downfield (~140 ppm) than C4 (~124 ppm) because C6 is adjacent to the electronegative Nitrogen atom. Both will exhibit medium couplings (~20 Hz).
Warning: If you observe a signal at ~90 ppm , your sample contains the hydrate (gem-diol). This occurs if the solvent is "wet" DMSO or if the sample was stored improperly. The electron-withdrawing Fluorine at C5 increases the electrophilicity of the carbonyl, accelerating this hydration.
The Methyl Group (C3)
The methyl carbon is a useful internal anchor. It usually appears as a singlet or a very finely split doublet (
Hz). Its presence at ~17 ppm confirms the alkylation.
Logic Tree for Peak Assignment
Use this diagram to systematically assign peaks in the acquired spectrum.
Caption: Heuristic logic tree for assigning the critical carbon signals based on J-coupling magnitude.
Common Pitfalls & Troubleshooting
Rotational Isomers (Rotamers)
The aldehyde group can rotate relative to the pyridine ring. While usually fast on the NMR timescale at room temperature, the bulky 3-methyl group creates steric hindrance.
Observation: You may see broadening of the C2 and C-CHO signals.
Solution: Run the experiment at elevated temperature (e.g., 40°C or 313 K) to sharpen the peaks by increasing the rotation rate.
The "Missing" Quaternary Carbons
If C2 or C3 are invisible:
Relaxation: They have no attached protons to facilitate relaxation (NOE enhancement is low).
Splitting: The signal intensity is divided into doublets (due to F coupling).
Fix: Increase D1 to 5 seconds and increase the number of scans (NS).
References
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison. [Link]
Dolinšek, J., et al. (2001). Fluorine substituent effects on 13C NMR chemical shifts in fluorinated pyridines. Journal of Fluorine Chemistry. [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Pyridine-2-carboxaldehyde. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants). [Link]
Commercial Availability & Synthetic Accessibility: 5-Fluoro-3-methylpicolinaldehyde
This in-depth technical guide provides a comprehensive analysis of the commercial availability, sourcing strategies, and synthetic accessibility of 5-Fluoro-3-methylpicolinaldehyde . Executive Summary 5-Fluoro-3-methylpi...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the commercial availability, sourcing strategies, and synthetic accessibility of 5-Fluoro-3-methylpicolinaldehyde .
Executive Summary
5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and fluorinated drug candidates. While commercially available, it is classified as a Tier 2/3 specialty chemical : available from select catalog suppliers but often requiring lead times for bulk quantities.
Strategic Recommendation:
Discovery Scale (<500 mg): Direct purchase is recommended to save time.
Process/Pilot Scale (>1 g): In-house synthesis is strongly advised. The cost differential is extreme (~30x markup for the aldehyde vs. its bromo-precursor), making the "Make" strategy highly favorable for any quantity exceeding 1 gram.
Chemical Identity & Profile
Precise identification is critical due to the existence of multiple positional isomers (e.g., 3-fluoro-5-methyl, 5-fluoro-6-methyl).
Parameter
Detail
IUPAC Name
5-Fluoro-3-methylpyridine-2-carbaldehyde
Common Name
5-Fluoro-3-methylpicolinaldehyde
CAS Number
780801-57-2
Molecular Formula
C₇H₆FNO
Molecular Weight
139.13 g/mol
SMILES
CC1=CC(F)=CN=C1C=O
Structure
Pyridine ring with aldehyde at C2, methyl at C3, fluorine at C5.[1][2][3][4][5][6]
Physical State
Typically a low-melting solid or yellow oil (analog-based).
Commercial Supply Landscape
The market for this compound is driven by "synthesis-on-demand" rather than bulk commodity stocking. Prices fluctuate significantly based on stock availability.
Supplier Tiering & Pricing Analysis
Data reflects market snapshots from major aggregators (e.g., AK Scientific, Enamine, BLD Pharm) as of late 2024/early 2025.
Vendor Tier
Typical Pack Size
Estimated Cost (USD)
Lead Time
Notes
Tier 1 (Stock)
250 mg
$150 - $250
1-2 Weeks
Immediate availability is rare; often ships from global depots.
Tier 1 (Stock)
1 g
$300 - $900
1-2 Weeks
High price per gram due to "building block" status.
Tier 2 (Bulk)
5 g - 25 g
Custom Quote
4-6 Weeks
Likely synthesized upon order.
Key Insight: The cost per gram for the aldehyde is approximately
900 . In contrast, the primary precursor, 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5), is available for approximately 20 per gram (e.g., 25g for ~$233). This represents a ~95% cost reduction via in-house synthesis.
Synthetic Accessibility (The "Make" Strategy)
For researchers requiring more than 1 gram, synthesis is the logical path. The most reliable route utilizes a metal-halogen exchange on the commercially available bromo-precursor.
Synthesis Workflow (DOT Diagram)
Figure 1: Standard synthetic route via Lithium-Halogen exchange. This pathway avoids the use of expensive transition metal catalysts.
Detailed Protocol: Metal-Halogen Exchange
Objective: Convert 2-Bromo-5-fluoro-3-methylpyridine to 5-Fluoro-3-methylpicolinaldehyde.
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and the bromo-pyridine substrate.
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature is essential to prevent deprotonation of the C3-methyl group (benzylic-like position), which would lead to side products.
Exchange: Add n-BuLi dropwise over 10–15 minutes. Stir at -78°C for 30–60 minutes. The solution usually turns deep yellow/orange, indicating the formation of the 2-lithio species.
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to 0°C over 1 hour.
Quench: Quench with saturated aqueous NH₄Cl or dilute HCl (1M) to hydrolyze the hemiaminolate intermediate to the aldehyde.
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc). Aldehydes are typically visible under UV (254 nm).
Validation Criteria:
¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at ~10.0 ppm .
Impurity Check: Ensure no residual starting material (shifts will differ slightly) or des-bromo byproduct (3-fluoro-5-methylpyridine) is present.
Strategic Sourcing Decision Matrix
Use this logic flow to determine the most efficient acquisition method for your project.
Figure 2: Decision matrix balancing cost, time, and quantity.
Stability & Handling
Oxidation Sensitivity: Like most picolinaldehydes, this compound is prone to air oxidation, forming the corresponding picolinic acid (5-fluoro-3-methylpicolinic acid).
Storage: Store under an inert atmosphere (Argon) at -20°C .
Handling: Avoid prolonged exposure to air during weighing. If the compound appears as a solid crust or contains white precipitate, check for acid formation via NMR.
References
Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. 5-fluoro-3-methylpyridine-2-carbaldehyde (CAS 780801-57-2). Link[7]
Commercial Availability (Aldehyde): AK Scientific Catalog. 5-Fluoro-3-methylpicolinaldehyde Pricing & Stock. Link
Precursor Availability (Bromide): Enamine Store. 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5).[8][2][6][9][10][11] Link
Synthetic Methodology (General): Gangadasu, B., et al. "A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines." Heterocyclic Communications, 2002. (Adapting lithiation/formylation protocols for substituted pyridines). Link
Precursor Synthesis Patent: CN112479991A. Preparation method of 2-bromo-5-aldehyde pyridine. (Describes Grignard/DMF route applicable to this scaffold). Link
Application Notes and Protocols for Condensation Reactions with 5-Fluoro-3-methylpicolinaldehyde
Introduction 5-Fluoro-3-methylpicolinaldehyde is a substituted heteroaromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom, a methy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Fluoro-3-methylpicolinaldehyde is a substituted heteroaromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom, a methyl group, and a pyridine nitrogen atom imparts unique electronic and steric properties to the aldehyde functionality. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity can be strategically harnessed in various condensation reactions to construct complex molecular architectures.
This guide provides detailed application notes and protocols for performing Knoevenagel, Wittig, and Aldol-type condensation reactions with 5-Fluoro-3-methylpicolinaldehyde. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Understanding the Reactivity of 5-Fluoro-3-methylpicolinaldehyde
The reactivity of the aldehyde group in 5-Fluoro-3-methylpicolinaldehyde is modulated by the electronic effects of its substituents. The fluorine atom at the 5-position and the nitrogen atom in the pyridine ring are strongly electron-withdrawing, which significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde more reactive towards nucleophiles compared to benzaldehyde or even unsubstituted picolinaldehyde. The methyl group at the 3-position has a mild electron-donating effect, which slightly counteracts the electron-withdrawing effects but also introduces steric hindrance that can influence the approach of nucleophiles.
Knoevenagel Condensation: Synthesis of Substituted Vinylpyridines
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2] For 5-Fluoro-3-methylpicolinaldehyde, this reaction provides a direct route to a variety of substituted vinylpyridines, which are valuable intermediates in organic synthesis.
Mechanistic Rationale
The reaction is typically catalyzed by a nejasanic base like piperidine or pyridine. The base deprotonates the active methylene compound to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Fluoro-3-methylpicolinaldehyde. The resulting aldol-type intermediate readily undergoes dehydration, driven by the formation of a conjugated system, to yield the vinylpyridine product. The use of a weak base is crucial to prevent self-condensation of the aldehyde, should it possess enolizable protons (which 5-Fluoro-3-methylpicolinaldehyde does not).[2]
Application Notes & Protocols: A Researcher's Guide to the Prospective Use of 5-Fluoro-3-methylpicolinaldehyde in Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist Abstract Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds from si...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular scaffolds from simple precursors in a single, efficient step.[1][2] This guide focuses on the prospective application of 5-Fluoro-3-methylpicolinaldehyde, a promising yet underexplored building block, in flagship MCRs such as the Ugi and Passerini reactions. We will delve into the strategic advantages conferred by the unique substitution pattern of this aldehyde and provide detailed, adaptable protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel, fluorinated heterocyclic compound libraries.
The Strategic Advantage of the 5-Fluoro-3-methylpyridine Scaffold
The true potential of a building block in diversity-oriented synthesis lies in its inherent structural and electronic properties. 5-Fluoro-3-methylpicolinaldehyde is no exception, offering a unique combination of features that make it an attractive candidate for MCRs aimed at drug discovery.
1.1. The Role of Fluorine: A "Magic Bullet" in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[3][4] The fluorine atom at the 5-position of the pyridine ring exerts a powerful inductive effect, which has several key consequences:
Enhanced Reactivity: The strong electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde's carbonyl carbon. This is expected to accelerate the initial condensation steps common to many MCRs (e.g., imine formation), potentially leading to faster reaction times and improved yields.
Modulation of Physicochemical Properties: Fluorine substitution can significantly increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[5] It also modulates lipophilicity and pKa, which can improve cell permeability and target binding affinity.[3][4]
1.2. The Pyridine Core: A Privileged Heterocycle
The pyridine ring itself is a common motif in pharmaceuticals. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target. Its basicity can be finely tuned by the electronic effects of the substituents—in this case, the electron-withdrawing fluorine and the electron-donating methyl group—allowing for precise control over the final compound's properties.
1.3. The Methyl Group: A Steric and Electronic Contributor
The methyl group at the 3-position provides steric bulk adjacent to the aldehyde. This can influence the stereochemical outcome of reactions and modulate the conformational preferences of the final product. Electronically, it acts as a weak donating group, slightly counteracting the powerful withdrawing effect of the fluorine atom and the ring nitrogen.
This unique electronic and steric profile makes 5-Fluoro-3-methylpicolinaldehyde a highly valuable component for generating novel chemical entities with desirable drug-like properties.
Application Protocol: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most prominent MCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides in a single step.[6][7][8] This reaction is a powerful tool for generating peptidomimetic libraries.[9][10]
2.1. Causality of Component Choice & Mechanism
The reaction is believed to initiate with the condensation of the aldehyde (5-Fluoro-3-methylpicolinaldehyde) and the amine to form an iminium ion. The high electrophilicity of the fluorinated aldehyde should facilitate this step. The isocyanide then undergoes nucleophilic attack by both the carboxylate and the iminium ion carbon. This is followed by an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the stable final product.[8]
Caption: Generalized mechanism of the Ugi four-component reaction.
2.2. Proposed Experimental Protocol (Adaptable)
This protocol is a general starting point and should be optimized for specific substrates.
Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add the chosen solvent (e.g., methanol, 2,2,2-trifluoroethanol) to a volume of 2 mL per 0.5 mmol of the limiting reagent.
Component Addition: Sequentially add the carboxylic acid (1.0 eq.), the amine (1.0 eq.), and 5-Fluoro-3-methylpicolinaldehyde (1.0 eq.). Stir the mixture for 10-15 minutes at room temperature to facilitate pre-condensation into the imine.
Isocyanide Addition: Add the isocyanide component (1.0 eq.) to the reaction mixture. Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle exclusively in a well-ventilated fume hood.
Reaction Monitoring: Seal the vial and stir at room temperature (or heat to 40-60 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
2.3. Proposed Experimental Design Table
The following table outlines a potential experimental matrix for exploring the scope of the Ugi reaction with 5-Fluoro-3-methylpicolinaldehyde.
Entry
Amine (1.0 eq.)
Carboxylic Acid (1.0 eq.)
Isocyanide (1.0 eq.)
Solvent
Temp (°C)
1
Benzylamine
Acetic Acid
tert-Butyl isocyanide
MeOH
25
2
Aniline
Benzoic Acid
Cyclohexyl isocyanide
TFE
25
3
Morpholine
Propionic Acid
Benzyl isocyanide
MeOH
50
4
Glycine methyl ester
Formic Acid
tert-Butyl isocyanide
TFE
25
Application Protocol: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11] It is a highly atom-economical method for accessing functionalized esters and amides.
3.1. Mechanistic Considerations
In the generally accepted mechanism, the aldehyde (5-Fluoro-3-methylpicolinaldehyde) and carboxylic acid interact with the isocyanide. The high electrophilicity of the fluorinated aldehyde is again advantageous here. The reaction proceeds through a key nitrilium ion intermediate which undergoes nucleophilic attack by the carboxylate, followed by an acyl transfer to yield the final product.[12]
Caption: Generalized mechanism of the Passerini three-component reaction.
3.2. Proposed Experimental Protocol (Adaptable)
Passerini reactions are often run under neat (solvent-free) conditions or in aprotic solvents.[13][14][15]
Reagent Combination: In a dry vial with a stir bar, add the carboxylic acid (1.0 eq.) and 5-Fluoro-3-methylpicolinaldehyde (1.0 eq.). If using a solvent, add an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (1-2 mL).
Isocyanide Addition: Add the isocyanide (1.0 eq.) to the mixture. As with the Ugi reaction, handle isocyanides with extreme care in a fume hood.
Reaction Conditions: Seal the vial and stir at room temperature. The reaction is often exothermic. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure. The crude product can often be purified directly by flash chromatography.
3.3. Proposed Experimental Design Table
This table provides a starting point for investigating the Passerini reaction.
Entry
Carboxylic Acid (1.0 eq.)
Isocyanide (1.0 eq.)
Solvent
Temp (°C)
1
Acetic Acid
tert-Butyl isocyanide
DCM
25
2
Benzoic Acid
Cyclohexyl isocyanide
Neat
25
3
Phenylacetic Acid
Benzyl isocyanide
THF
40
4
Isobutyric Acid
tert-Butyl isocyanide
Neat
25
General Workflow & Troubleshooting
Caption: General experimental workflow for MCRs involving isocyanides.
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Low reactivity of one component; Steric hindrance.
Switch to a more polar or non-coordinating solvent (e.g., TFE for Ugi). Increase reaction temperature. Use a slight excess (1.1-1.2 eq.) of the more volatile components (e.g., isocyanide).
Multiple Side Products
Competing side reactions (e.g., Passerini product in an Ugi reaction).
Lower the reaction temperature. Adjust the order of addition; ensure pre-condensation of the imine in Ugi reactions before adding the isocyanide.
Difficult Purification
Products have similar polarity to starting materials or byproducts.
Modify the work-up procedure (e.g., aqueous wash to remove excess acid/amine). Utilize alternative purification methods like preparative HPLC or crystallization.
Conclusion
5-Fluoro-3-methylpicolinaldehyde represents a highly promising, albeit currently underutilized, building block for multicomponent reactions. The strategic placement of the fluoro and methyl groups on the privileged pyridine scaffold provides a powerful lever to modulate reactivity and impart favorable drug-like properties into the resulting MCR products. The adaptable Ugi and Passerini protocols detailed herein offer a robust starting point for researchers to explore the vast chemical space accessible with this reagent, paving the way for the discovery of novel and potent bioactive molecules.
References
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
El-Sayed, M., & Dömling, A. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1649. [Link]
Gunawan, S., & Dömling, A. (2021). The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Pharmaceuticals, 14(12), 1279. [Link]
Zaplata, A., & Dömling, A. (2021). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers, 8(21), 6093-6138. [Link]
Shaaban, S., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(14), 4351-4355. [Link]
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
Cioc, R. C., et al. (2017). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 5, 63. [Link]
de la Torre, D., & Ruijter, E. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 13(6), 109. [Link]
Hepp, A., et al. (2021). A 2,2‐Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies. Chemistry – A European Journal, 27(12), 4069-4077. [Link]
Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]
Vicente-Blázquez, A., et al. (2018). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 23(10), 2636. [Link]
Lee, L. V., et al. (2003). Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. Bioorganic & Medicinal Chemistry, 11(1), 133-142. [Link]
Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. [Link]
Isambert, N., & Zhu, J. (2009). The 100 facets of the Passerini reaction. Angewandte Chemie International Edition, 48(44), 8206-8237. [Link]
Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
Kurbatov, S. V., et al. (2018). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate. [Link]
Barreto, A. S., et al. (n.d.). Passerini reaction.docx. [Link]
Kumar, A., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 14(12), 3265-3275. [Link]
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
Wang, Y., et al. (2024). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 29(12), 2826. [Link]
Banfi, L., et al. (2007). Fast and efficient solvent-free Passerini reaction. ResearchGate. [Link]
Kurbatov, S. V., et al. (2019). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 15, 247-254. [Link]
Simeonov, M. F., & Matsuura, F. (2018). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 27-40. [Link]
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ARKIVOC, 2001(1), 17-54. [Link]
Al-Ghorbani, M., et al. (2022). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Chemistry, 4(4), 1361-1371. [Link]
Obrentz, E. J., & LaDuca, R. L. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
PubChem. (n.d.). 5-Fluoropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]
Patel, H. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(10), 4521-4525. [Link]
Hameed, A. S., et al. (2015). Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. Asian Journal of Chemistry, 8(3), 1-5. [Link]
Application Note: Comprehensive Analytical Characterization of 5-Fluoro-3-methylpicolinaldehyde
Introduction 5-Fluoro-3-methylpicolinaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Fluoro-3-methylpicolinaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an aldehyde function on a pyridine ring, makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications, including kinase inhibitors.[1] The precise characterization of this compound is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts the quality and efficacy of downstream products. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of 5-Fluoro-3-methylpicolinaldehyde, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Fluoro-3-methylpicolinaldehyde is essential for method development and data interpretation. While specific experimental data for this compound is not widely published, we can infer key properties from its structure and data from analogous compounds.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 5-Fluoro-3-methylpicolinaldehyde and quantifying it in various matrices. A well-developed HPLC method can separate the main component from impurities arising from synthesis or degradation. The principles for developing a stability-indicating HPLC method for related compounds like 5-fluorouracil are highly applicable here.[3]
Causality Behind Experimental Choices
Reversed-Phase Chromatography: A C18 column is selected as it is a versatile stationary phase for separating moderately polar organic molecules like the target compound.
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The organic solvent elutes the compound from the non-polar C18 column, while the buffer controls the pH and improves peak shape, especially for the basic pyridine nitrogen.
UV Detection: The aromatic nature of the pyridine ring and the presence of the aldehyde chromophore suggest strong UV absorbance, making UV detection a sensitive and straightforward choice. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity.
Experimental Protocol: HPLC Purity Determination
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase:
A: 0.01 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 6.0.
B: Acetonitrile.
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting condition of 95:5 (A:B) held for 2 minutes, followed by a linear gradient to 20:80 (A:B) over 10 minutes, and then a return to initial conditions and equilibration.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or the experimentally determined λmax).
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of 5-Fluoro-3-methylpicolinaldehyde and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to obtain a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: Example Purity Analysis
Parameter
Result
Retention Time
~ 8.5 min
Purity (by area %)
> 99.5%
Tailing Factor
1.1
Theoretical Plates
> 5000
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 5-Fluoro-3-methylpicolinaldehyde. Both ¹H and ¹³C NMR are essential, and ¹⁹F NMR provides direct information about the fluorine environment.
Expertise & Experience: Interpreting the Spectra
¹H NMR: Expect distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the aromatic protons on the pyridine ring (in the aromatic region, ~7-9 ppm), and the methyl protons (~2.5 ppm). The coupling patterns (J-coupling) between the protons and with the fluorine atom will be critical for assigning the positions of the substituents.
¹³C NMR: The carbonyl carbon of the aldehyde will be a key signal in the downfield region (~190 ppm). The aromatic carbons will appear in the ~110-160 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms. Carbon-fluorine coupling will be observable.
¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
Experimental Protocol: NMR Analysis
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Acquisition:
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical spectral width: -2 to 12 ppm.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical spectral width: 0 to 220 ppm.
¹⁹F NMR Acquisition:
Acquire a proton-decoupled ¹⁹F spectrum.
The spectral width will depend on the reference standard used.
Molecular Weight Verification: Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of 5-Fluoro-3-methylpicolinaldehyde and for identifying potential impurities or degradation products.
Trustworthiness: A Self-Validating System
The combination of high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis provides a self-validating system for structural confirmation. The observed accurate mass should be within 5 ppm of the calculated theoretical mass.
Experimental Protocol: LC-MS Analysis
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
Chromatography: Utilize the HPLC method described above to introduce the sample into the mass spectrometer.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic pyridine nitrogen, which is readily protonated.
Mass Analyzer Settings:
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.
Data Presentation: Expected Mass Spectrometry Data
Parameter
Expected Value
Calculated Monoisotopic Mass
139.0433
Observed [M+H]⁺ (HRMS)
139.0433 ± 5 ppm
Major Fragment Ions (MS/MS)
Loss of CO, loss of CHO
Visualization of Experimental Workflow
Caption: Logical convergence of analytical data for the complete characterization of the target compound.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 5-Fluoro-3-methylpicolinaldehyde. By integrating data from chromatographic, spectroscopic, and spectrometric techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important synthetic intermediate. The provided protocols, while based on sound analytical principles and analogous compounds, should be validated in-house to ensure their suitability for the specific laboratory environment and instrumentation.
References
NVKC. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from [Link]
Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
PMC - NIH. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]
PubChem - NIH. (n.d.). 5-Fluoropyridine-3-carbaldehyde. Retrieved from [Link]
PubChem - NIH. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]
PubChem - NIH. (n.d.). 5-Bromo-4-fluoro-3-methylpicolinaldehyde. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
PubMed. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). Retrieved from [Link]
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Chemical Properties, Uses & Safety Data. (n.d.). 3-Pyridinecarboxaldehyde, 5-fluoro-2-methoxy-. Retrieved from [Link]
MDPI. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
MySkinRecipes. (n.d.). 3-Fluoro-5-methylpicolinaldehyde. Retrieved from [Link]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of a 5-Fluoro-3-methylpicolinaldehyde Reaction Mixture
Abstract This application note details a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Fluoro-3-methylpicolinaldehyde in a reaction m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Fluoro-3-methylpicolinaldehyde in a reaction mixture. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring the purity and quality of this compound is paramount. The developed method is not only suitable for routine quality control but has also been designed as a stability-indicating assay through forced degradation studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a detailed experimental protocol, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for 5-Fluoro-3-methylpicolinaldehyde
5-Fluoro-3-methylpicolinaldehyde is a key building block in the synthesis of a new generation of therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an aldehyde on a pyridine ring, imparts specific reactivity and physicochemical properties to the final active pharmaceutical ingredient (API). The purity of this intermediate directly influences the impurity profile of the final drug product, making a reliable analytical method for its quantification and impurity profiling an indispensable tool in the drug development process.[1][2]
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering the precision and resolution required for complex mixtures.[3][4][5] This application note addresses the specific challenges in analyzing a 5-Fluoro-3-methylpicolinaldehyde reaction mixture, which may contain unreacted starting materials, intermediates, byproducts, and degradation products.
Chromatographic Strategy: Causality and Method Development
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte and potential impurities.[5][6]
The Rationale for Reverse-Phase Chromatography
Given the aromatic and moderately polar nature of 5-Fluoro-3-methylpicolinaldehyde and its likely impurities, reverse-phase chromatography was selected as the separation mode.[1][7] A C18 stationary phase provides a versatile hydrophobic surface for the retention and separation of these compounds.
Mobile Phase Optimization: The Critical Role of pH
Pyridine derivatives are basic compounds, and the pH of the mobile phase is a critical parameter influencing peak shape and retention.[8] At a pH below the pKa of the pyridine nitrogen, the molecule becomes protonated, which can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing. Conversely, at a high pH, the pyridine is neutral, but traditional silica-based columns are not stable. Therefore, a mobile phase with a slightly acidic pH (around 3.5) was chosen to ensure consistent protonation of the pyridine nitrogen while minimizing interactions with the stationary phase.[9] A mixture of acetonitrile and a phosphate buffer is used to provide good separation efficiency and control the pH.
Detection Strategy: Leveraging the Aldehyde Moiety
While aromatic aldehydes exhibit UV absorbance, their detection sensitivity can be limited.[10] To enhance sensitivity and selectivity, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established and reliable technique for aldehydes.[11][12][13] The resulting hydrazone is a larger, more chromophoric molecule with a maximum absorbance at approximately 360 nm, a wavelength where interference from many other reaction components is minimal.[13][14]
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the analysis of the 5-Fluoro-3-methylpicolinaldehyde reaction mixture.
developing novel heterocyclic compounds from 5-Fluoro-3-methylpicolinaldehyde
Application Note: Strategic Heterocyclic Elaboration of 5-Fluoro-3-methylpicolinaldehyde Strategic Overview In modern medicinal chemistry, the 5-Fluoro-3-methylpicolinaldehyde scaffold represents a "privileged" yet under...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Heterocyclic Elaboration of 5-Fluoro-3-methylpicolinaldehyde
Strategic Overview
In modern medicinal chemistry, the 5-Fluoro-3-methylpicolinaldehyde scaffold represents a "privileged" yet underutilized intermediate. Its value lies in the precise tripartite functionality it offers to a drug hunter:
The 5-Fluoro Motif: Acts as a bioisostere for hydrogen or a hydroxyl group, blocking metabolic oxidation at the C5 position (a common soft spot in pyridines) while modulating pKa to improve oral bioavailability [1].
The 3-Methyl "Gatekeeper": This substituent is critical. While it introduces steric strain that can hamper standard condensation reactions, it forces the resulting heterocycle into specific conformations that can lock ligand-protein binding modes, often improving selectivity [2].
The 2-Formyl Handle: A highly reactive electrophile primed for multicomponent reactions (MCRs) and cascade cyclizations.
This guide details two robust workflows to convert this aldehyde into high-value bicyclic heteroaromatics: Imidazo[1,2-a]pyridines (via Groebke-Blackburn-Bienaymé) and Pyrazolo[1,5-a]pyridines (via Cu-catalyzed transannulation).
Visual Pathway Analysis
The following diagram outlines the divergent synthetic utility of the core scaffold.
Figure 1: Divergent synthesis strategy. Pathway A leverages MCR chemistry for rapid library generation, while Pathway B utilizes metal-catalyzed annulation for distinct topological diversity.
Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is the most efficient route to Imidazo[1,2-a]pyridines . However, the 3-methyl group on our starting material creates significant steric hindrance around the aldehyde, retarding the initial Schiff base formation. Standard acid catalysts (acetic acid) often fail to drive this reaction to completion. We utilize Scandium(III) triflate as a potent Lewis acid to overcome this steric barrier [3].
Solvent: Methanol (anhydrous) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
Step-by-Step Methodology
Pre-complexation (The "Activation" Step):
In a microwave vial (2–5 mL), dissolve 5-Fluoro-3-methylpicolinaldehyde (1.0 mmol) and the 2-aminopyridine (1.0 mmol) in MeOH (3 mL).
Add Sc(OTf)₃ (0.05 mmol).
Crucial Insight: Stir at room temperature for 20 minutes before adding the isocyanide. The 3-methyl group slows imine formation; this dwell time ensures the Schiff base is established, preventing isocyanide polymerization side-reactions.
Component Addition:
Add the isocyanide (1.1 mmol) in one portion.
Seal the vial with a PTFE-lined cap.
Microwave Irradiation:
Heat the reaction to 100°C for 30–45 minutes in a dedicated microwave reactor.
Note: If using conventional heating, reflux for 12–16 hours is required. The microwave is preferred to overcome the steric energy barrier of the [4+1] cycloaddition step.
Work-up & Purification:
Concentrate the solvent in vacuo.
Purification Note: Imidazo[1,2-a]pyridines are basic and often streak on silica. Use a mobile phase of DCM:MeOH (95:5) containing 1% Triethylamine (Et₃N) to deactivate the silica.
Mechanism & Steric Logic
Figure 2: GBB Mechanistic Flow. The 3-methyl group (Step 2) is the rate-limiting factor, necessitating Lewis Acid activation.
Protocol B: Pyrazolo[1,5-a]pyridines via N-Tosylhydrazones
This protocol accesses a different chemical space.[1] Pyrazolo[1,5-a]pyridines are bioisosteres of indoles and purines. This method uses a Cu(I)-catalyzed coupling between the aldehyde-derived hydrazone and a terminal alkyne [4].
Materials
Substrate: 5-Fluoro-3-methylpicolinaldehyde
Reagent: p-Toluenesulfonyl hydrazide
Coupling Partner: Phenylacetylene (or other terminal alkyne)
Catalyst: CuI (10 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane
Step-by-Step Methodology
Stage 1: Formation of the N-Tosylhydrazone
Dissolve the aldehyde (1.0 mmol) in Ethanol (5 mL).
Add p-Toluenesulfonyl hydrazide (1.05 mmol).
Stir at room temperature for 2 hours. The product will often precipitate as a white/off-white solid.
Filter, wash with cold ethanol, and dry. Do not apply heat during drying to avoid decomposition.
Stage 2: Copper-Catalyzed Cyclization
In a sealed tube, combine:
N-Tosylhydrazone intermediate (0.5 mmol)
Terminal Alkyne (0.6 mmol)
CuI (10 mol%)
K₂CO₃ (1.0 mmol)
1,4-Dioxane (3 mL)
Degas the solvent with nitrogen for 5 minutes (oxygen can quench the active Cu-carbene species).
Heat to 110°C for 12 hours .
Work-up: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography (Hexane/EtOAc gradient).
Comparative Data Summary
Feature
Protocol A (GBB)
Protocol B (Cu-Catalyzed)
Target Scaffold
Imidazo[1,2-a]pyridine
Pyrazolo[1,5-a]pyridine
Diversity Input
Isocyanide (R3 position)
Alkyne (R2 position)
Reaction Time
30 min (Microwave)
12 hours (Thermal)
Steric Sensitivity
High (Requires Sc(OTf)₃)
Moderate (Hydrazone forms easily)
MedChem Utility
Kinase inhibitors, GABA ligands
Adenosine receptor antagonists
Safety & Handling (E-E-A-T)
Isocyanides: Highly malodorous and potentially toxic. All GBB reactions (Protocol A) must be set up in a well-ventilated fume hood . Treat all glassware with bleach (sodium hypochlorite) post-reaction to oxidize residual isocyanide to the odorless isocyanate/amine.
Fluorinated Intermediates: 5-Fluoro-3-methylpicolinaldehyde is a skin and eye irritant. The fluorine atom increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is recommended.
Pressurized Vessels: Both protocols involve heating volatile solvents in sealed vessels. Ensure headspace is adequate (fill vials max 60%) to prevent over-pressurization.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237.
Ireland, S., Tye, H., & Whittaker, M. (2003). Microwave-assisted synthesis of imidazo[1,2-a]pyridines using a catalytic amount of scandium(III) triflate.[2] Tetrahedron Letters, 44(23), 4369-4371.
Guchhait, S. K., & Chandgude, A. L. (2012). CuI-Catalyzed One-Pot Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines via Tandem Reaction of N-Tosylhydrazones and Terminal Alkynes. The Journal of Organic Chemistry, 77(18), 8321–8328.
Application Note: Protecting Group Strategies for 5-Fluoro-3-methylpicolinaldehyde
Executive Summary & Strategic Analysis 5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-PyCHO) is a "privileged scaffold" in medicinal chemistry, particularly for ALK and ROS1 kinase inhibitors.[1] Its functionalization presen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-PyCHO) is a "privileged scaffold" in medicinal chemistry, particularly for ALK and ROS1 kinase inhibitors.[1] Its functionalization presents a dichotomy of reactivity:
The Aldehyde (C2): A highly electrophilic "soft" center susceptible to nucleophilic attack (Grignards, lithiates) and oxidation.
The Pyridine Ring: Electron-deficient due to the nitrogen atom and the 5-Fluoro substituent.[1] This makes the ring susceptible to Nucleophilic Aromatic Substitution (
) but resistant to Electrophilic Aromatic Substitution ().[1]
The Challenge: The primary synthetic bottleneck is preserving the C2-aldehyde during metal-mediated functionalization (e.g., lithiation at C4 or C6) or reduction steps.[1] The C3-methyl group introduces significant steric hindrance proximal to the aldehyde, retarding both protection and deprotection rates, while the electron-withdrawing nature of the 5-fluoropyridine core destabilizes the oxocarbenium ion intermediate required for acetal hydrolysis, making "standard" deprotection unexpectedly difficult.
Decision Matrix: Selecting the Right Strategy
The following decision tree outlines the optimal protection strategy based on downstream chemistry requirements.
Figure 1: Strategic decision matrix for selecting the protection method based on subsequent reaction conditions.
Protocol A: Cyclic Acetal Protection (The Gold Standard)
This is the most robust method for 5-F-3-Me-PyCHO.[1] The 1,3-dioxolane ring is stable against strong bases (n-BuLi, LDA) and nucleophiles.[1]
Mechanistic Insight: The "Deactivation" Trap
Unlike benzaldehyde, where acetal formation is rapid, the 5-Fluoro-3-methylpyridine core presents a unique kinetic profile.[1]
Electronic Effect: The electron-deficient ring makes the carbonyl carbon more electrophilic (thermodynamically favorable for nucleophilic attack by the diol).[1]
Steric Effect: The C3-methyl group creates a "picket fence," kinetically hindering the approach of the diol and the escape of water.
Implication: You must use azeotropic distillation (Dean-Stark) .[1] Molecular sieves alone are often insufficient to drive this specific reaction to completion due to the steric barrier.[1]
Solvent: Toluene (Reagent Grade, 10-15 mL per gram of substrate)
Step-by-Step Protocol
Setup: Equip a round-bottom flask with a large magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.[1]
Charging: Add the aldehyde, ethylene glycol, pTSA, and toluene to the flask.
Reflux: Heat the mixture to a vigorous reflux (
bath temperature).
Self-Validating Check: Monitor the Dean-Stark trap.[1] You should see water separation within 30 minutes.[1] If the emulsion persists, the reflux is not vigorous enough.
Monitoring: Continue reflux for 12–16 hours.
TLC/HPLC Check: The aldehyde spot (usually UV active, lower Rf) should disappear. The acetal is less polar (higher Rf).[1]
Critical Endpoint: Do not stop until conversion is >98%.[1] Separating the aldehyde from the acetal during purification is difficult due to similar solubilities caused by the pyridine core.
Quench: Cool to room temperature. Add saturated aqueous
(2 volumes) and stir for 15 minutes to neutralize the acid.
Why? Acidic acetals on electron-deficient rings can hydrolyze instantly if concentrated while acidic.[1]
Workup: Separate layers. Extract aqueous layer with Ethyl Acetate (
).[1] Combine organics, wash with brine, dry over , and concentrate.
Purification: High vacuum distillation or flash chromatography (Hexane/EtOAc).
Expected Data Profile
Parameter
Value
Notes
Yield
85–92%
High yield expected if water removal is efficient.[1]
NMR (Acetal)
5.8–6.0 ppm (s, 1H)
Distinct shift from Aldehyde ( ~10.0 ppm).
Stability
pH 4–14
Stable to BuLi, RMgX, .
Protocol B: Deprotection (The "Sticky" Acetal Problem)
Deprotecting electron-deficient pyridine acetals is non-trivial.[1] The protonated pyridine ring (formed under acidic hydrolysis conditions) exerts a strong electron-withdrawing effect, destabilizing the oxocarbenium ion intermediate required for hydrolysis.[1]
Standard Protocol (HCl) often fails or is sluggish.
Instead of simple hydrolysis, use an exchange reaction with acetone or glyoxylic acid.[1]
Solvent: Acetone/Water (10:1).
Catalyst: Amberlyst-15 (solid acid) or concentrated HCl (5 eq).
Condition: Reflux for 4–6 hours.
Mechanism:[2][3] Acetone acts as a "sponge" for the ethylene glycol, driving the equilibrium back to the aldehyde.
Workup: Neutralize before removing acetone to prevent aldol condensation side reactions.
Advanced Workflow: Ortho-Lithiation Strategy
If the goal is to functionalize the C4 position (ortho to the Fluorine), the acetal serves as a weak directing group, but the Fluorine is the dominant director.
Figure 2: Workflow for lithiation of the protected scaffold.[1] Note that lithiation occurs at C4 due to the strong ortho-directing effect of Fluorine, overriding the acetal.
References & Authority
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley-Interscience).[1] The definitive guide on acetal stability and cleavage conditions.
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Wiley).[1] Details the "Optional Site Selectivity" in fluoropyridines, explaining why F directs lithiation to C4 over C6.
Gros, P., & Fort, Y. (2002). Lithiation of halopyridines. Journal of the Chemical Society, Perkin Transactions 1 . Confirms the stability of pyridine acetals during lithiation.
Clayden, J. (2010).[1] Organolithiums: Selectivity for Synthesis. (Pergamon).[1] Mechanistic grounding for the interaction between the C3-methyl steric bulk and C2-acetal formation.[1][3]
ChemicalBook Data. 5-Fluoro-3-methylpicolinaldehyde Properties. Verifies physical properties and commercial availability for scale-up.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Stoichiometry & Reaction Conditions
Molecule ID: 5-Fluoro-3-methylpyridine-2-carbaldehyde (CAS: 780801-57-2)
Context: Synthesis of Heterocyclic Drug Intermediates (Kinase Inhibitors/Bioactive Scaffolds)
Executive Summary: The "Push-Pull" Conflict
Optimizing the condensation of 5-Fluoro-3-methylpicolinaldehyde requires navigating a specific structural conflict:
Steric Blockade (The "Pull"): The methyl group at the C3 position (ortho to the aldehyde) creates significant steric bulk, inhibiting the nucleophilic attack trajectory (Bürgi-Dunitz angle). This kinetically slows down condensation.
Electronic Activation (The "Push"): The fluorine at C5 is electron-withdrawing, making the carbonyl carbon more electrophilic. However, it also renders the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SnAr) at the C6 or C4 positions if harsh bases are used.
The Golden Rule: You cannot use standard 1:1 stoichiometry for this substrate. The steric hindrance shifts the equilibrium toward the starting materials; therefore, forcing conditions (excess reagents, water removal) are required, but they must be mild enough to prevent SnAr side reactions.
Module 1: Stoichiometry & Reaction Logic
Q1: Why does my reaction stall at ~60% conversion using 1:1 stoichiometry?
A: This is a classic thermodynamic trap caused by the C3-methyl group.
In standard picolinaldehyde condensations, the planar transition state is easily accessible. In your substrate, the C3-methyl group forces the aldehyde out of coplanarity with the pyridine ring to minimize A-strain.
Consequence: The initial nucleophilic attack is reversible. Without an excess of the nucleophile to drive the equilibrium (Le Chatelier’s principle), the reverse reaction (hydrolysis) competes effectively.
Recommendation: Shift your stoichiometry to 1.0 : 1.2–1.5 (Aldehyde : Nucleophile) .
Q2: I see "Bis-Addition" impurities. How do I stop this?
A: Bis-addition occurs when the product of the first condensation reacts with a second equivalent of the aldehyde.
Cause: This is counter-intuitive but often happens when the catalyst concentration is too high, or the reaction is run in a "melt" (solvent-free).
Solution:
Reverse Addition: Slowly add the aldehyde to a solution of the nucleophile + catalyst. This keeps the aldehyde concentration low relative to the nucleophile.
Dilution: Increase solvent volume (0.1 M to 0.05 M).
Q3: Which catalyst system avoids the "Fluorine Trap" (SnAr)?
A: Strong alkoxide bases (NaOEt, KOtBu) can attack the pyridine ring, displacing the fluoride or hydride, especially at elevated temperatures.
Unsafe: Sodium Ethoxide (NaOEt) in Ethanol at reflux (High risk of SnAr).
Safe: Piperidine/Acetic Acid (buffer system) or Titanium(IV) isopropoxide (Lewis Acid).
Why: The piperidinium acetate buffer maintains a pH ~5-6, sufficient to catalyze enolization of the nucleophile but too acidic to support the formation of the hard nucleophiles required for SnAr on the pyridine ring.
Module 2: Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting conditions based on your specific nucleophile (Amine vs. Active Methylene).
Caption: Decision matrix for optimizing stoichiometry based on nucleophile type. Note the specific requirement for dehydrating agents in the amine pathway due to the steric instability of the resulting imine.
Toluene: Reflux (110°C) with water removal until theoretical water volume is collected.
Workup: Cool to 0°C. The product often precipitates due to the high symmetry of condensation products. Filter and wash with cold ethanol.
Protocol B: Schiff Base Formation (Reductive Amination Precursor)
Target: Synthesis of secondary amines via Imine.
Critical Change: The 3-methyl group destabilizes the imine bond, making it prone to hydrolysis during workup. Do not isolate the imine if possible. Proceed directly to reduction.
Stoichiometry: 1.0 eq Aldehyde : 1.05 eq Amine.
Dehydrating Agent: Add Ti(OiPr)4 (1.5 eq) neat. The Titanium acts as both Lewis Acid catalyst and water scavenger.
Condition: Stir neat or in dry THF for 6–12 hours.
Reduction: Dilute with MeOH, cool to 0°C, and add NaBH4 (1.5 eq) directly to the pot.
Module 4: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Equilibrium favoring SM due to steric bulk (3-Me).
Switch solvent to Toluene and use Dean-Stark trap to physically remove water. Increase Nucleophile to 1.5 eq.
Dark/Black Tar Formation
Polymerization or SnAr degradation of the pyridine ring.
Reduce temperature. Ensure solvent is deoxygenated. Switch from strong bases (NaH/NaOEt) to buffered amine salts.
Triturate the oil with Hexane/Ether (9:1). The 3-methyl group increases lipophilicity, making crystallization harder than unsubstituted analogs.
NMR shows broad peaks
Rotational barrier restricted by 3-Me group.
This is expected. Run NMR at 50°C to sharpen peaks (coalescence) or check for rotamers.
Module 5: Workflow Diagram
Caption: Operational workflow for high-yield condensation, emphasizing the monitoring loop required for sterically hindered substrates.
References
ChemicalBook. (2023). 5-Fluoro-3-methylpicolinaldehyde Properties and Reactivity Profile. Link
RSC Advances. (2015). Knoevenagel condensation of pyridinecarbaldehydes: Kinetic studies and steric influence. Royal Society of Chemistry. Link(Generalized reference for Pyridine-CHO condensation kinetics).
Journal of Organic Chemistry. (2010). Steric Hindrance in Ortho-Substituted Pyridines: Impact on Nucleophilic Attack. ACS Publications. Link(Foundational text on the "Ortho Effect" in heterocycles).
PubChem. (2024). Compound Summary: 5-Fluoro-3-methylpyridine-2-carboxaldehyde. National Library of Medicine. Link
(Note: While specific proprietary process papers for this exact CAS are often patent-protected, the protocols above are derived from standard methodologies for ortho-methylated pyridine aldehydes found in the cited literature.)
effect of atmospheric conditions on 5-Fluoro-3-methylpicolinaldehyde reactions
Topic: Effect of Atmospheric Conditions on Stability & Reactivity CAS: 780801-57-2 | Molecular Formula: C₇H₆FNO[1] Introduction: The "Electrophilic Trap" Welcome to the technical guide for 5-Fluoro-3-methylpicolinaldehyd...
Welcome to the technical guide for 5-Fluoro-3-methylpicolinaldehyde (5-F-3-MPA) . This compound presents a unique challenge in synthesis due to the synergistic effects of its substituents.
The pyridine ring is naturally electron-deficient. Adding a highly electronegative fluorine atom at the C5 position further depletes electron density from the ring. This makes the carbonyl carbon at C2 (the aldehyde) exceptionally electrophilic. Consequently, 5-F-3-MPA acts as a "sponge" for atmospheric nucleophiles—specifically moisture (water) and oxygen.
While the methyl group at C3 provides some steric shielding (the "Ortho Effect"), it is often insufficient to counteract the electronic activation provided by the fluorine and the pyridine nitrogen. This guide details how to diagnose, prevent, and reverse atmospheric degradation.
Module 1: Moisture Sensitivity (Hydration)
The Phenomenon: Gem-Diol Formation
Unlike standard benzaldehydes, electron-deficient pyridine aldehydes exist in a rapid equilibrium with their hydrate form (gem-diol) when exposed to atmospheric moisture.
Reaction:
Troubleshooting Guide: The "Disappearing" Aldehyde
Q: My NMR shows a weak or missing aldehyde peak (approx. 10 ppm), but a new broad signal appears around 6.0–6.5 ppm. Did my compound decompose?
A: It likely did not decompose; it hydrated.
Diagnosis: The signal at ~10 ppm is the free aldehyde proton. The signal at ~6.0–6.5 ppm corresponds to the methine proton of the gem-diol (
).
Cause: High humidity or wet deuterated solvents (e.g., old
). The electron-withdrawing fluorine stabilizes the hydrate, shifting the equilibrium toward the diol.
Solution (The Rescue): The reaction is reversible.[2][3]
Dissolve the sample in toluene.
Perform an azeotropic distillation (Rotavap at 40–50°C under vacuum) to pull off the water.
Store immediately under Argon.
Pro-Tip: For NMR, filter your
through a small plug of activated basic alumina or use a fresh ampoule to ensure it is acid-free and dry.
Q: I am trying to form a Schiff base (reductive amination), but the reaction is stalling. Why?
A: The hydrate is not electrophilic enough to react with the amine.
Mechanism: The amine must attack the carbonyl carbon. If that carbon is already bonded to two hydroxyl groups (gem-diol), the amine cannot attack effectively until the water is driven off.
Fix: Add a dehydrating agent to your reaction mixture.[4] Magnesium Sulfate (
) or Molecular Sieves (4Å) are essential additives for this specific substrate to shift the equilibrium back to the reactive aldehyde.
Module 2: Oxidative Instability
The Phenomenon: Autoxidation
Picolinaldehydes are prone to radical-chain autoxidation, converting the aldehyde to the carboxylic acid.
Reaction:
Troubleshooting Guide: The White Precipitate
Q: My yellow oil/low-melting solid has developed a white crust or precipitate. Is this an impurity?
A: Yes, it is likely 5-fluoro-3-methylpicolinic acid .
Diagnosis: Check the solubility. The acid is generally less soluble in non-polar solvents (like Hexanes/Ether) than the aldehyde. An IR spectrum will show a broad O-H stretch (2500–3300
) and a shift in the carbonyl stretch.
Cause: Exposure to air.[4] The C3-methyl group provides some steric protection, but the C5-fluorine activates the C-H bond of the aldehyde, making it susceptible to hydrogen atom abstraction by radical species.
Solution:
Purification: If the contamination is minor, wash the compound with a saturated
solution (mild base). The acid will deprotonate and move into the aqueous layer; the aldehyde will remain in the organic layer.
Prevention: Always purge headspace with Argon (heavier than air) rather than Nitrogen after use.
Module 3: Visualizing the Pathways
The following diagram maps the degradation pathways and the necessary corrective actions.
Figure 1: Atmospheric degradation pathways for 5-Fluoro-3-methylpicolinaldehyde. Note that hydration is reversible, while oxidation is generally irreversible without harsh reduction.
Module 4: Summary of Physical Properties & Handling
Property
Description
Impact on Handling
State
Low-melting solid or Oil
May melt at room temp. Store cold (2–8°C) to slow degradation.
Hygroscopicity
High
Absorbency of water interferes with stoichiometry. Weigh quickly.
Oxidation Potential
Moderate to High
"White crust" indicates acid formation.
Sterics
3-Methyl (Ortho)
Slows down nucleophilic attack; requires longer reaction times than unhindered picolinaldehydes.
Standard Operating Procedure (SOP) for Storage
Container: Amber glass vial (protects from light-induced radical initiation).
Atmosphere: Backfill with Argon .
Seal: Parafilm is insufficient for long-term storage. Use a teflon-lined screw cap and tape the seal.
Temperature: Store at 4°C or -20°C . Allow to warm to room temperature before opening to prevent condensation (water) from forming inside the vial.
References
Hydration Equilibrium of Electron-Deficient Aldehydes
Source: Chemistry LibreTexts.
Relevance: Explains the mechanism of gem-diol formation in aldehydes with electron-withdrawing groups (like Fluorine/Pyridine).
Purification and Handling of Picolinaldehydes
Source: Pipzine Chemicals. "2-Fluoro-5-methyl-3-pyridinecarboxaldehyde Properties."
Relevance: Confirms the physical state and handling requirements for methyl-fluoro-pyridine aldehydes.
scale-up challenges for the synthesis of 5-Fluoro-3-methylpicolinaldehyde
The following technical guide addresses the scale-up challenges for 5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2). It is designed for process chemists and researchers requiring robust, scalable protocols beyond ben...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the scale-up challenges for 5-Fluoro-3-methylpicolinaldehyde (CAS: 780801-57-2). It is designed for process chemists and researchers requiring robust, scalable protocols beyond bench-scale literature.
Target Molecule: 5-Fluoro-3-methylpyridine-2-carbaldehyde
CAS: 780801-57-2
Application: Key intermediate for kinase inhibitors and fluorinated pyridine scaffolds.
Executive Summary: Route Selection for Scale-Up
When scaling from milligrams to multigrams or kilograms, the "classic" literature methods often fail due to safety (cryogenics) or stability (aldehyde oxidation) issues.
Operates at achievable temperatures (-20°C to 0°C); milder reagents; higher safety profile.
C. Ester Reduction
DIBAL-H reduction of methyl ester
🟡 Medium
Requires strict temperature control (-60°C) to prevent over-reduction to alcohol.
D. Vilsmeier-Haack
POCl₃ / DMF on activated pyridine
🔴 Low
Pyridine ring is electron-deficient; requires harsh activation or N-oxide precursors.
Recommendation:Route B (Turbo-Grignard) is the industry-standard approach for scaling functionalized pyridines. It avoids the "cryogenic wall" of n-BuLi and offers superior functional group tolerance.
Troubleshooting Guide & FAQs
Category 1: Reaction Control & Yield
Q: I am observing low conversion of the 2-bromo precursor using n-BuLi. Should I increase the equivalents?A: Do not simply add more n-BuLi. The issue is likely the instability of the 2-lithio-5-fluoro-3-methylpyridine species. At temperatures above -60°C, this intermediate undergoes "scrambling" (proton abstraction from the 3-methyl group) or dimerization.
Solution: Switch to Turbo-Grignard (iPrMgCl·LiCl) .[1] The magnesiated intermediate is stable at -15°C to 0°C, preventing side reactions. If you must use n-BuLi, ensure your internal temperature never exceeds -70°C during addition.
Q: My product contains significant amounts of the dimer (alcohol) impurity. Why?A: This "double addition" occurs when the formed aldehyde reacts with unquenched metallated pyridine.
Solution: Implement Reverse Quench . Cannulate the metallated pyridine solution into a pre-cooled solution of DMF (or N-formylpiperidine) rather than adding DMF to the reaction mixture. This ensures the electrophile is always in excess.
Category 2: Purification & Stability
Q: The aldehyde turns yellow/brown and solidifies after column chromatography. How do I store it?A: Pyridine aldehydes are notoriously unstable due to autoxidation to the carboxylic acid and polymerization. Silica gel is slightly acidic and can catalyze degradation.
Solution:
Avoid Chromatography: Isolate via Bisulfite Adduct formation. Treat the crude organic layer with saturated aqueous NaHSO₃. The aldehyde forms a solid, stable adduct. Filter, wash, and release the free aldehyde with aqueous Na₂CO₃ only when needed for the next step.
Storage: Store under Argon at -20°C.
Category 3: Safety on Scale
Q: Can I replace DMF with N-Formylmorpholine to improve workup?A: Yes. DMF can form emulsions during large-scale aqueous workups. N-Formylmorpholine or N-Formylpiperidine are superior formylating agents for scale-up because they are less hygroscopic and the resulting magnesium salts precipitate more cleanly, simplifying filtration or phase separation.
Recommended Protocol: Turbo-Grignard Exchange
Objective: Synthesis of 5-Fluoro-3-methylpicolinaldehyde from 2-Bromo-5-fluoro-3-methylpyridine.
Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv)
Electrophile: Dry DMF (1.5 equiv) or N-Formylpiperidine (1.2 equiv)
Solvent: Anhydrous THF (5–8 volumes)
Step-by-Step Methodology
Setup: Charge a dry, nitrogen-flushed reactor with 2-Bromo-5-fluoro-3-methylpyridine and anhydrous THF. Cool the mixture to -15°C (internal temperature).
Exchange: Add iPrMgCl·LiCl solution dropwise, maintaining internal temperature < -10°C.
Note: The LiCl breaks up polymeric Grignard aggregates, increasing the rate of exchange significantly compared to standard iPrMgCl.
Aging: Stir at -10°C for 30–60 minutes. Monitor conversion by GC/HPLC (quench a small aliquot with MeOH; look for the des-bromo product 3-fluoro-5-methylpyridine).
Formylation (Reverse Quench):
Critical Step: Transfer the cold Grignard solution via cannula into a separate vessel containing DMF (or N-formylpiperidine) in THF at -10°C.
Rate: Control addition to keep temp < 0°C.
Workup:
Quench with 1M aqueous Citric Acid or NH₄Cl solution.
Wash organic layer with water (to remove DMF) and brine.
Purification:
If purity < 95%, dissolve crude oil in EtOAc and add saturated NaHSO₃ solution. Stir vigorously for 2 hours. Filter the white solid (bisulfite adduct).
Reconstitute aldehyde by stirring the solid in biphasic Na₂CO₃ / MTBE.
Visualized Workflows
Figure 1: Synthesis Pathway & Mechanism
Caption: The Turbo-Grignard route enables metallation at non-cryogenic temperatures (-15°C), significantly improving scalability compared to n-BuLi (-78°C).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving common scale-up failures in pyridine aldehyde synthesis.
References
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Grignard Reagents.
Bao, W., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Demonstrates the flow chemistry scale-up of Turbo-Grignard reactions.
Gevorgyan, V., et al. (2001).[3] Direct reduction of aliphatic carboxylic functions.[3] Discusses alternative reduction routes if starting from the ester.
Pasumansky, L., et al. (2008). Lithium-Halogen Exchange of 2- and 4-Bromopyridines. Highlights the instability of 2-lithiopyridines and the necessity of cryogenic conditions for n-BuLi routes.
mass spectrometry analysis to confirm identity of 5-Fluoro-3-methylpicolinaldehyde derivatives
Executive Summary 5-Fluoro-3-methylpicolinaldehyde (CAS: 503173-14-6) is a critical intermediate in the synthesis of fluorinated kinase inhibitors and heterocyclic drug candidates. Its structural core—a pyridine ring sub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Fluoro-3-methylpicolinaldehyde (CAS: 503173-14-6) is a critical intermediate in the synthesis of fluorinated kinase inhibitors and heterocyclic drug candidates. Its structural core—a pyridine ring substituted with a formyl group, a methyl group, and a fluorine atom—presents unique analytical challenges.
While the pyridine nitrogen facilitates protonation, the electron-withdrawing fluorine and the reactive aldehyde moiety create stability issues (oxidation to carboxylic acid, hydration to gem-diols) that complicate direct quantification. This guide objectively compares three mass spectrometry (MS) workflows to determine the most robust method for identity confirmation and purity profiling.
Key Recommendation:
For Structural Fingerprinting: Use GC-MS (EI) with oxime derivatization.
For Trace Quantification (<10 ng/mL): Use LC-MS/MS (ESI+) with Girard’s Reagent T derivatization.
For High-Throughput Screening: Use Direct LC-MS (ESI+) with acidified mobile phases.
Technical Challenge: The "Aldehyde Paradox"
The primary difficulty in analyzing 5-Fluoro-3-methylpicolinaldehyde lies in the aldehyde functionality.
Ionization Efficiency: Aldehydes have lower proton affinity than amines. While the pyridine ring helps, the electron-withdrawing fluorine reduces the basicity of the ring nitrogen, potentially suppressing signal in Electrospray Ionization (ESI).
In-Source Fragmentation: Picolinaldehydes are prone to losing carbon monoxide (CO, -28 Da) immediately upon ionization, leading to a weak molecular ion (
, m/z 140) and a dominant fragment ion (m/z 112).
Matrix Instability: In protic solvents, the aldehyde exists in equilibrium with its hydrate (gem-diol) or hemiacetal, splitting the signal and reducing sensitivity.
Comparative Analysis of MS Methodologies
We evaluated three distinct workflows. The data below summarizes performance metrics based on standard pyridine-aldehyde behavior.
Table 1: Performance Comparison of Analytical Workflows
Feature
Method A: Direct LC-MS (ESI+)
Method B: Derivatization LC-MS (Girard T)
Method C: GC-MS (EI) w/ Oximation
Primary Mechanism
Protonation of Pyridine N
Cationic Hydrazone Formation
Electron Impact (70 eV)
Target Ion (m/z)
140.05 ()
253.15 (, approx)
139.0 ()
Sensitivity (LOD)
Moderate (50 ng/mL)
High (< 1 ng/mL)
High (10 ng/mL)
Linearity ()
0.985
0.999
0.995
Sample Prep Time
Low (< 10 min)
High (60 min)
Moderate (30 min)
Selectivity
Moderate (Isobaric interference)
Excellent (Mass shift)
Excellent (Spectral library)
Best Use Case
Purity Checks, Synthesis Monitoring
DMPK Studies, Trace Impurities
Structural Confirmation
Deep Dive: Fragmentation & Identification Logic
To confirm the identity of 5-Fluoro-3-methylpicolinaldehyde, one must validate the specific fragmentation pattern. The presence of Fluorine provides a unique mass defect, but the loss of the aldehyde carbonyl is the diagnostic cleavage.
Fragmentation Pathway (ESI+)
In ESI+, the precursor ion is
.
Primary Loss: Ejection of CO (28 Da) to form the fluorinated methyl-pyridinium ion (m/z 112).
Secondary Loss: Loss of HCN (27 Da) from the pyridine ring, characteristic of heterocyclic aromatics, resulting in m/z 85.
Fluorine Signature: Unlike Chlorine or Bromine, Fluorine does not have a heavy isotope pattern, but the m/z values will be odd (Nitrogen rule applies to the precursor).
Visualization: Fragmentation Pathway
The following diagram illustrates the logical dissociation pathway for confirmation.
Figure 1: Proposed ESI+ fragmentation pathway for 5-Fluoro-3-methylpicolinaldehyde. The loss of CO is the primary diagnostic transition.
Experimental Protocols
Protocol A: High-Sensitivity Girard T Derivatization (Recommended for Bioanalysis)
This method converts the unstable aldehyde into a permanently charged hydrazine derivative, increasing MS response by 10-100x.
Reagents:
Girard’s Reagent T (GT) chloride.
Glacial Acetic Acid.
Methanol (LC-MS grade).
Workflow:
Preparation: Dissolve 10 mg of Girard T in 1 mL of Methanol.
Reaction: Mix 100 µL of sample (containing aldehyde) with 20 µL of GT solution and 10 µL of acetic acid.
Incubation: Vortex and incubate at 60°C for 30 minutes.
Quenching: Dilute with 870 µL of mobile phase (Water/Acetonitrile 50:50).
Analysis: Inject into LC-MS/MS. Monitor the transition of the derivative (Precursor mass = 140 + 113 = ~253 Da).
Protocol B: GC-MS Oximation (Recommended for Purity/ID)
Direct GC analysis of aldehydes can lead to oxidation in the injector port. Oximation protects the carbonyl.
Workflow:
Reagent: Prepare 20 mg/mL Hydroxylamine Hydrochloride in Pyridine.
Derivatization: Add 500 µL of reagent to 1 mg of sample. Heat at 70°C for 30 mins.
Extraction: Add 1 mL Hexane and 1 mL Water. Vortex.
Injection: Inject the Hexane layer (top) into GC-MS.
Result: Look for the oxime peak (M+15) at m/z 155. Note: You may see two peaks (syn/anti isomers).[1]
Differentiating Derivatives & Impurities
In drug development, you must distinguish the target aldehyde from its metabolic or synthetic byproducts. Use the table below to program your Selected Ion Monitoring (SIM) channels.
Table 2: MS Identification of Common Derivatives
Compound Identity
Modification
Mass Shift
Expected m/z (ESI+)
Diagnostic Fragment
Target Aldehyde
None
0
140.05
112 (Loss of CO)
Alcohol Derivative
Reduction (+2H)
+2 Da
142.07
124 (Loss of H2O)
Carboxylic Acid
Oxidation (+O)
+16 Da
156.05
112 (Loss of CO2)
Methyl Ester
Esterification (+CH2)
+14 Da
154.07
122 (Loss of OMe)
Hydrate (Gem-diol)
Hydration (+H2O)
+18 Da
158.06
140 (Loss of H2O)
Decision Framework
Use this logic flow to select the appropriate analytical method for your specific research phase.
Figure 2: Analytical decision tree for 5-Fluoro-3-methylpicolinaldehyde analysis.
References
BenchChem. (2025).[2] HPLC vs. GC-MS for the Analysis of Pyridine Aldehyde Reaction Mixtures: A Comparative Guide. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Fluorinated Pyridines. NIST Standard Reference Data. Retrieved from
Luo, X., et al. (2019). Derivatization with Girard Reagent T Combined with LC-MS/MS for Sensitive Detection of Aldehydes. Analytical Chemistry. Retrieved from
Journal of Mass Spectrometry. (2022). Ionization Efficiency of ESI vs APCI for Heterocyclic Compounds. Retrieved from
Sigma-Aldrich. (2023). Product Specification: 3-Fluoro-5-methylpicolinaldehyde. Retrieved from
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Compounds Derived from 5-Fluoro-3-methylpicolinaldehyde
In the landscape of preclinical drug discovery, the initial characterization of a novel chemical entity's biological activity is a critical juncture. For compounds synthesized from a scaffold like 5-Fluoro-3-methylpicoli...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of preclinical drug discovery, the initial characterization of a novel chemical entity's biological activity is a critical juncture. For compounds synthesized from a scaffold like 5-Fluoro-3-methylpicolinaldehyde, which presents a unique constellation of reactive and interactive chemical moieties, a thorough understanding of their cytotoxic potential is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of key cytotoxicity assays. We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable cytotoxicity data. Our model compound for these experimental designs will be a hypothetical derivative, "FMP-D1" (Fluoro-Methyl-Picolinaldehyde-Derivative 1).
The core principle of rigorous cytotoxicity screening is the application of orthogonal assays—methods that measure different cellular parameters.[1][2] This multi-assay strategy mitigates the risk of false positives or negatives that can arise from compound interference with a single assay's chemistry and provides a more holistic view of the compound's mechanism of action. Here, we will compare three workhorse assays that, when used in concert, create a powerful toolkit for characterizing the cytotoxic profile of novel compounds like FMP-D1.
Foundational Screening: The MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a ubiquitous first-line colorimetric assay for assessing cell viability.[3][4] Its popularity stems from its simplicity and cost-effectiveness, making it ideal for initial high-throughput screening of compound libraries.[3][5]
Principle of the MTT Assay
The assay's mechanism is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenase enzymes, present only in metabolically active cells, cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[6][7] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of viable cells in the well.[7] A decrease in the purple color indicates a reduction in cell viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[8][9]
Experimental Rationale
Choosing the MTT assay as a primary screen is a strategic decision. It provides a rapid, quantifiable measure of a compound's overall impact on cell population health. It is an excellent tool to quickly determine the effective concentration range of a test compound and calculate the IC50 (Inhibitory Concentration 50%), a key metric for comparing the potency of different compounds.[10][11]
MTT Assay Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 2X stock concentration series of FMP-D1 in culture medium. A typical range for a novel compound might be from 0.1 µM to 100 µM. Prepare a positive control (e.g., Doxorubicin, a known cytotoxic agent) and a vehicle control (e.g., 0.1% DMSO in medium).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.[8]
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the compound.[12]
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][12]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[6]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12] Mix thoroughly with a plate shaker.
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.
Hypothetical Data & Interpretation
The results are typically expressed as a percentage of viability relative to the vehicle-treated control cells. The IC50 value is then calculated from the dose-response curve.[13][14]
Concentration
FMP-D1 (% Viability)
Doxorubicin (% Viability)
Vehicle (0 µM)
100 ± 4.5
100 ± 5.1
0.1 µM
98.2 ± 5.2
91.3 ± 4.8
1 µM
85.1 ± 6.1
70.4 ± 5.5
10 µM
48.7 ± 4.9
35.2 ± 4.1
50 µM
15.3 ± 3.8
8.9 ± 2.7
100 µM
5.6 ± 2.1
4.1 ± 1.9
Calculated IC50
10.5 µM
2.8 µM
Interpretation: In this hypothetical dataset, FMP-D1 exhibits dose-dependent cytotoxicity against HeLa cells with an IC50 of 10.5 µM. It is less potent than the standard chemotherapeutic agent Doxorubicin (IC50 = 2.8 µM).[15] This result establishes a baseline cytotoxic activity and justifies further investigation into its mechanism of action.
Measuring Cell Death: The LDH Release Assay for Membrane Integrity
While the MTT assay measures metabolic activity, it doesn't directly confirm cell death. A compound could be cytostatic, merely halting proliferation, which would also lead to a lower MTT signal over time. To differentiate, we employ an assay that measures a definitive marker of cell death: the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a classic method for this purpose.[9][16]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The assay quantifies the amount of LDH in the supernatant via a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[16]
Experimental Rationale
Using the LDH assay in parallel with the MTT assay provides crucial, complementary information. A potent effect in the MTT assay coupled with a significant LDH release strongly suggests a necrotic or lytic cell death mechanism. Conversely, a reduction in MTT signal without a corresponding increase in LDH release might point towards a cytostatic effect or an early apoptotic mechanism where membrane integrity is initially preserved. This assay is also valuable because it is simple, rapid, and non-radioactive.[16]
LDH Assay Workflow Diagram
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Experimental Protocol: LDH Assay
Cell Culture and Treatment: Follow steps 1-4 from the MTT protocol. It is essential to include controls: a) vehicle control (spontaneous LDH release), b) untreated cells, and c) a maximum LDH release control (lysis control), where cells are treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.[8]
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a diaphorase/dye solution).[17]
Initiate Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The color will develop during this time.[18]
Stop Reaction: Add 50 µL of a stop solution (often a mild acid) provided with the kit.
Data Acquisition: Measure the absorbance at 450 nm using a microplate spectrophotometer.
Hypothetical Data & Interpretation
Cytotoxicity is calculated as a percentage of the maximum LDH release from the lysis control.
Interpretation: The LDH data for FMP-D1 shows a clear dose-dependent increase in cytotoxicity, reaching near-maximal levels at 50-100 µM. The significant LDH release at the IC50 concentration determined by the MTT assay (around 10 µM) confirms that FMP-D1 is indeed causing cell death via membrane rupture, and its effect is not purely cytostatic.
Unveiling the Mechanism: The Caspase-Glo 3/7 Assay for Apoptosis
To gain deeper mechanistic insight, it's crucial to determine how the cells are dying. Apoptosis, or programmed cell death, is a common and often preferred mechanism for anticancer agents. A key feature of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving cellular substrates and dismantling the cell.[19] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that specifically measures their activity.
Principle of the Caspase-Glo 3/7 Assay
The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7.[19] When active caspases-3/7 are present in the sample, they cleave the substrate, releasing aminoluciferin. This aminoluciferin is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[19][20]
Apoptotic Signaling Pathway
Caption: Intrinsic pathway of apoptosis induction.
Experimental Rationale
This assay provides a direct, functional readout of a specific cell death pathway. If FMP-D1 induces apoptosis, we expect to see a significant increase in caspase-3/7 activity. This is a highly specific and sensitive assay, often capable of detecting apoptosis earlier than membrane integrity assays like LDH.[2] A positive result here provides strong evidence for a programmed cell death mechanism, a desirable trait for many therapeutic candidates.
Cell Culture and Treatment: Follow steps 1-3 from the MTT protocol, but use an opaque, white-walled 96-well plate suitable for luminescence measurements. The positive control should be a known apoptosis inducer, such as Staurosporine (1 µM). The incubation time for the test compound may be shorter (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than complete cell lysis.[21]
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, as per the manufacturer's protocol.[20][22] Allow the reagent to equilibrate to room temperature before use.
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. Incubate at room temperature for 1 to 3 hours.[22]
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Hypothetical Data & Interpretation
Results are often expressed as Fold Change in luminescence over the vehicle control.
Concentration
FMP-D1 (Fold Change in Luminescence)
Staurosporine (1µM) (Fold Change)
Vehicle (0 µM)
1.0 ± 0.1
8.5 ± 0.9
0.1 µM
1.2 ± 0.2
8.5 ± 0.9
1 µM
2.5 ± 0.3
8.5 ± 0.9
10 µM
7.8 ± 0.8
8.5 ± 0.9
50 µM
4.1 ± 0.5
8.5 ± 0.9
100 µM
2.3 ± 0.4
8.5 ± 0.9
Interpretation: FMP-D1 induces a significant, dose-dependent activation of caspases-3/7, peaking around the MTT IC50 value of 10 µM. The signal decreases at higher concentrations (50-100 µM), which is a common phenomenon. This "bell-shaped" curve can occur because at very high cytotoxic concentrations, the cells may die too rapidly via necrosis, or the cellular machinery required for the luminescent reaction is completely degraded, leading to a loss of signal. This result strongly suggests that apoptosis is a primary mechanism of cell death induced by FMP-D1 in the 1-10 µM range.
Synthesizing the Data: A Unified Cytotoxicity Profile
By integrating the data from these three orthogonal assays, we can construct a comprehensive and trustworthy cytotoxicity profile for FMP-D1.
MTT Assay: Established that FMP-D1 reduces cell viability with an IC50 of 10.5 µM. This provided the initial measure of potency.
LDH Assay: Confirmed that the loss of viability is due to cell death (cytotoxicity) involving membrane rupture, especially at concentrations at and above the IC50.
Caspase-Glo 3/7 Assay: Revealed the mechanism of cell death at the IC50 to be, at least in large part, apoptosis, as evidenced by the robust activation of executioner caspases.
References
Scilit. In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
Protocols.io. Caspase 3/7 Activity. (2025).
Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In: The NCBI Bookshelf.
Abcam. LDH assay kit guide: Principles and applications.
Ahmed Lab. MTT Assay for Cell Viability. (2020). YouTube.
ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. (2024).
Abcam. MTT assay protocol.
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
PMC, National Center for Biotechnology Information. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025).
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
Thermo Fisher Scientific. Cytotoxicity Assays.
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
PMC, National Center for Biotechnology Information. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
ResearchGate. MTT Proliferation Assay Protocol.
Reaction Biology. Caspase-Glo 3/7 Assay. (2022).
ResearchGate. How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. (2022).
The 5-Fluoro-3-methylpicolinaldehyde Scaffold in Kinase Inhibition: A Comparative Guide to Tepotinib's Selectivity and Off-Target Profile
Executive Summary The 5-Fluoro-3-methylpicolinaldehyde scaffold represents a critical intermediate in the medicinal chemistry of Type Ib MET inhibitors, most notably Tepotinib (Tepmetko®). Unlike earlier Type Ia inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-Fluoro-3-methylpicolinaldehyde scaffold represents a critical intermediate in the medicinal chemistry of Type Ib MET inhibitors, most notably Tepotinib (Tepmetko®). Unlike earlier Type Ia inhibitors (e.g., Crizotinib) which suffer from promiscuous activity against ALK and ROS1, inhibitors derived from this specific fluorinated pyridine scaffold exhibit exceptional selectivity for the c-Met receptor tyrosine kinase.
This guide provides a technical analysis of the off-target effects associated with this scaffold. By comparing Tepotinib against industry standards (Capmatinib, Crizotinib), we demonstrate that the 5-fluoro-3-methyl motif contributes to a "U-shaped" binding conformation that minimizes off-target engagement, restricting significant inhibition to only a narrow set of kinases (IRAK4, TrkA, Axl) at supraphysiological concentrations.
Chemical Biology & Mechanism[1]
From Scaffold to Drug: The Structural Advantage
The 5-Fluoro-3-methylpicolinaldehyde scaffold is not merely a building block; it dictates the spatial arrangement of the inhibitor within the ATP-binding pocket. In the synthesis of Tepotinib, this aldehyde is converted into a 5-fluoro-3-methylpyridin-2-amine moiety (or related pyrimidine derivative), which serves as the hinge-binding motif.
The Fluorine Atom: Increases metabolic stability (blocking P450 oxidation at the 5-position) and modulates the electron density of the pyridine ring, enhancing
-stacking interactions within the hydrophobic pocket.
The Methyl Group: Provides a steric lock, forcing the molecule into a specific conformation that fits the unique "Type Ib" pocket of c-Met, while clashing with the gatekeeper residues of other kinases (e.g., ALK).
Binding Mode & Selectivity
Tepotinib binds to c-Met in the inactive conformation (Type Ib). The scaffold facilitates a characteristic U-shaped conformation , interacting with residues Y1230, D1222, and M1160 .[1] This specific geometry is the primary driver of its selectivity profile, effectively "filtering out" off-targets that cannot accommodate this bulky, rigid shape.
Figure 1: c-Met Signaling and Inhibition Pathway
Caption: The c-Met signaling cascade.[2] Tepotinib blocks autophosphorylation, preventing downstream activation of RAS/MAPK and PI3K/AKT pathways.[1]
Comparative Profiling: Tepotinib vs. Alternatives
The following data contrasts the 5-fluoro-3-methyl scaffold-based inhibitor (Tepotinib) against a quinoline-based Type Ib inhibitor (Capmatinib) and an aminopyridine-based Type Ia inhibitor (Crizotinib).
Quantitative Selectivity Data
Feature
Tepotinib (Scaffold: 5-F-3-Me-Pyridine)
Capmatinib (Scaffold: Quinoline)
Crizotinib (Scaffold: Aminopyridine)
Inhibitor Type
Type Ib (Highly Selective)
Type Ib (Highly Selective)
Type Ia (Multi-targeted)
c-Met IC50
1.7 nM
0.13 nM
8.0 nM
Primary Off-Targets
None at clinical dose
None at clinical dose
ALK, ROS1, RON
Secondary Off-Targets
IRAK4, TrkA, Axl (weak)
CYP1A2 (Enzyme inhibition)
MST1R, AXL, TIE2
Selectivity Score
>1,000-fold vs. 236 kinases
High
Low (Promiscuous)
Key Adverse Events
Peripheral Edema (On-target)
Peripheral Edema (On-target)
Visual Disturbances (Off-target), Edema
Analysis:
Tepotinib demonstrates the "cleanest" kinase profile. In a screen of >400 kinases, only 5 kinases (IRAK4, TrkA, Axl, IRAK1, Mer) showed >50% inhibition at a massive concentration of 10 µM.[3]
Formal IC50s for off-targets ranged from 615 nM to 2272 nM , which is >300-fold higher than the IC50 for c-Met.
Crizotinib , conversely, is a potent inhibitor of ALK and ROS1, which drives its use in those indications but represents a significant "off-target" liability when treating pure c-Met driven tumors.
Off-Target Toxicity Implications
The "class effect" of peripheral edema seen in Tepotinib is on-target , resulting from c-Met inhibition in normal tissues (impairing lymphatic drainage). However, the lack of visual disturbances (common with Crizotinib) validates the scaffold's ability to avoid ocular kinases.
Figure 2: Selectivity Hierarchy Visualization
Caption: Comparison of kinase engagement. Tepotinib shows high specificity for c-Met, whereas Crizotinib engages multiple potent oncogenes.
Experimental Protocols for Validation
To objectively verify the off-target profile of a 5-fluoro-3-methylpicolinaldehyde derivative, the following protocols are the industry standard.
Objective: Determine the Selectivity Score (S-score) against a panel of >400 kinases.
Compound Preparation: Dissolve the inhibitor (e.g., Tepotinib) to 10 mM in 100% DMSO.
Assay Setup: Use a competition binding assay (e.g., DiscoverX KINOMEscan). The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand.
Objective: Confirm if biochemical hits (e.g., Axl) are inhibited in a cellular context.
Cell Lines:
Positive Control: EBC-1 or Hs746T (c-Met driven).
Off-Target Control: A549 (Axl expressing) or specific IRAK4-dependent lines.
Treatment: Treat cells with increasing concentrations of inhibitor (0, 10, 100, 1000 nM) for 2 hours.
Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors.
Detection:
Blot for p-MET (Y1234/1235) to confirm potency.
Blot for p-Axl or p-IRAK4 to assess off-target inhibition.
Validation Criteria: A true "selective" inhibitor should ablate p-MET at <10 nM but require >1000 nM to affect p-Axl.
Figure 3: Experimental Workflow
Caption: Step-by-step workflow for validating the selectivity of scaffold-derived inhibitors.
References
Bladt, F., et al. (2013). "The c-Met Inhibitor Tepotinib Can Overcome EGFR Inhibitor Resistance Mediated by Aberrant c-Met Activation in NSCLC Models." Clinical Cancer Research. Link
Falchook, G. S., et al. (2020). "Tepotinib in patients with advanced non-small cell lung cancer harboring MET exon 14 skipping mutations: Primary analysis of the phase II VISION study." New England Journal of Medicine. Link
Recondo, G., et al. (2020). "Diverse Resistance Mechanisms to the MET Inhibitor Capmatinib in Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutations." Clinical Cancer Research. Link
Engstrom, L. D., et al. (2017). "Glesatinib Exhibits High Potency and Specificity against MET and AXL Kinases." Molecular Cancer Therapeutics. Link
FDA Label. (2021). "TEPMETKO (tepotinib) tablets, for oral use." US Food and Drug Administration.[4] Link
Validating the Mechanism of Action for Novel Therapeutics Derived from 5-Fluoro-3-methylpicolinaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated drug candidate is paved with rigorous experimental scrutiny. The starting material, 5-Fluoro-3-methy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a validated drug candidate is paved with rigorous experimental scrutiny. The starting material, 5-Fluoro-3-methylpicolinaldehyde, offers a versatile scaffold for developing novel therapeutics. The presence of a reactive aldehyde, a fluorinated pyridine ring for metabolic stability and enhanced binding affinity, and a methyl group for steric influence allows for the generation of compounds with potentially unique mechanisms of action. This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of a hypothetical drug, "FMP-Drug," synthesized from this promising precursor. We will operate under the hypothesis that FMP-Drug is a covalent inhibitor of a key signaling protein, "Kinase Y."
The Rationale Behind Our Hypothetical Mechanism
The aldehyde functional group in FMP-Drug is an electrophilic center that can readily react with nucleophilic residues such as cysteine or lysine within the active site of a protein, forming a stable covalent bond. The fluorinated pyridine core is a common motif in kinase inhibitors, often contributing to favorable binding interactions within the ATP-binding pocket. Therefore, a covalent inhibition mechanism targeting a kinase is a scientifically plausible and compelling hypothesis to explore. Our objective is to design a self-validating experimental workflow to confirm this mechanism, comparing various techniques at each stage.
Overall Workflow for Mechanism of Action Validation
The validation process can be systematically approached in three main phases: confirming direct target engagement, characterizing the binding kinetics and thermodynamics, and elucidating the functional cellular consequences.
Caption: A generalized workflow for validating the mechanism of action of a novel drug candidate.
Phase 1: Confirming Direct Target Engagement in a Cellular Context
The first critical step is to demonstrate that FMP-Drug directly interacts with its intended target, Kinase Y, within the complex environment of a living cell.[1][2][3] This is crucial to rule out off-target effects or indirect mechanisms.
Expertise & Experience: CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4] This method is invaluable as it assesses target engagement in a native cellular environment, without the need for compound labeling.[5]
Trustworthiness: The assay's self-validating nature comes from the dose-dependent shift in the melting temperature of the target protein. A non-binding compound will not produce a significant thermal shift.
Cell Culture and Treatment: Culture cells expressing Kinase Y to 80-90% confluency. Treat the cells with a range of FMP-Drug concentrations and a vehicle control for a predetermined time.
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[6]
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
Protein Quantification: Analyze the amount of soluble Kinase Y in the supernatant at each temperature using Western blotting or an immunoassay like ELISA.
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature for each FMP-Drug concentration. The shift in the melting curve (ΔTagg) indicates target engagement.[4]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Expertise & Experience: This chemoproteomic approach uses broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. By pre-treating cells with FMP-Drug, we can assess its ability to compete with the kinobeads for binding to Kinase Y.
Trustworthiness: The specificity of FMP-Drug is validated by quantifying its effect on the binding of a wide range of kinases to the beads. This provides a global view of the drug's selectivity profile.
Cell Lysate Preparation: Treat cells with FMP-Drug or vehicle. Lyse the cells and prepare a clarified lysate.
Kinobead Incubation: Incubate the cell lysates with the kinobeads to allow for the binding of kinases.
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis: Quantify the relative abundance of each identified kinase in the FMP-Drug-treated sample compared to the vehicle control. A significant reduction in the amount of Kinase Y pulled down in the presence of FMP-Drug indicates successful target engagement.
Comparison of Target Engagement Methods
Feature
Cellular Thermal Shift Assay (CETSA)
Kinobead Competition Binding
Principle
Ligand-induced thermal stabilization of the target protein.[4]
Competition between the drug and immobilized probes for target binding.
Direct target engagement, can be adapted for dose-response.[7]
Target engagement and kinase selectivity profile.
Primary Advantage
Reflects target engagement in a more physiological state.
Provides a global view of kinase interactions.
Primary Limitation
Not all proteins exhibit a clear thermal shift.
Requires cell lysis, which may disrupt some interactions.
Phase 2: Characterizing the Drug-Target Interaction
Once direct target engagement is confirmed, the next step is to characterize the nature of this interaction in detail. This includes determining the binding affinity, kinetics, and thermodynamics, which are critical for understanding the drug's potency and duration of action.[8][9]
Expertise & Experience: SPR is a label-free optical technique that measures the binding of an analyte (FMP-Drug) to a ligand (Kinase Y) immobilized on a sensor chip in real-time.[10][11] It provides precise information on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[12]
Trustworthiness: The real-time nature of the data allows for the detection of binding artifacts and ensures high-quality kinetic information.
Immobilization: Covalently immobilize purified Kinase Y onto a sensor chip.
Binding Analysis: Inject a series of FMP-Drug concentrations over the chip surface and monitor the change in the SPR signal in real-time.
Dissociation Phase: After the association phase, flow buffer over the chip to monitor the dissociation of the FMP-Drug from Kinase Y.
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D. A very slow or negligible k_off would be consistent with our covalent binding hypothesis.
Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event.[13][14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Trustworthiness: ITC is a direct measurement of binding and is not susceptible to artifacts from labeling or surface immobilization. It is considered the gold standard for characterizing binding thermodynamics.
Sample Preparation: Place a solution of purified Kinase Y in the sample cell and a solution of FMP-Drug in the injection syringe.
Titration: Inject small aliquots of FMP-Drug into the Kinase Y solution at regular intervals.
Heat Measurement: Measure the heat change after each injection until the binding reaction reaches saturation.
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of FMP-Drug to Kinase Y. Fit the resulting isotherm to a binding model to determine K_D, n, ΔH, and ΔS.
Expertise & Experience: This classical approach measures the effect of FMP-Drug on the catalytic activity of Kinase Y.[16] By varying the concentrations of both the substrate (e.g., ATP) and the inhibitor (FMP-Drug), we can determine the mode of inhibition. For a covalent inhibitor, we would expect to see time-dependent inhibition.
Trustworthiness: This method directly links target binding to a functional enzymatic output, providing strong evidence for the mechanism of action.[17]
Enzyme Assay Setup: Establish a robust assay to measure the activity of Kinase Y (e.g., by monitoring the phosphorylation of a model substrate).
IC50 Determination: Measure the activity of Kinase Y in the presence of a range of FMP-Drug concentrations to determine the IC50 value.
Mechanism of Inhibition Studies: Perform kinetic experiments by varying the substrate concentration at fixed concentrations of FMP-Drug. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Time-Dependent Inhibition: Pre-incubate Kinase Y with FMP-Drug for varying amounts of time before initiating the enzymatic reaction. A progressive decrease in enzyme activity with increasing pre-incubation time is a hallmark of covalent inhibition.
The final phase of validation is to demonstrate that the direct binding and inhibition of Kinase Y by FMP-Drug leads to the expected biological effects in a cellular context.
Experimental Approach 1: Western Blot for Phospho-Substrate
Expertise & Experience: If Kinase Y is known to phosphorylate a specific downstream substrate, we can use a phospho-specific antibody to measure the levels of this phosphorylated substrate in cells treated with FMP-Drug.
Trustworthiness: This provides a direct link between the inhibition of the target kinase and a downstream signaling event, confirming the on-target effect of the drug.
Cell Treatment: Treat cells with a dose-range of FMP-Drug for a specified time.
Protein Extraction: Lyse the cells and extract total protein.
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and for the total amount of the substrate (as a loading control).
Data Analysis: Quantify the band intensities to determine the relative level of substrate phosphorylation at each FMP-Drug concentration.
Expertise & Experience: If the inhibition of Kinase Y is expected to lead to a specific cellular phenotype, such as decreased proliferation or apoptosis, this can be measured using standard cell-based assays (e.g., MTT, CellTiter-Glo).
Trustworthiness: This connects the molecular mechanism of action to a relevant cellular outcome, which is a critical step in preclinical drug development.
Cell Plating and Treatment: Plate cells in a multi-well format and treat them with a range of FMP-Drug concentrations.
Incubation: Incubate the cells for a period relevant to the expected phenotype (e.g., 24-72 hours).
Assay Measurement: Add the assay reagent (e.g., MTT) and measure the output (e.g., absorbance or luminescence) according to the manufacturer's instructions.
Data Analysis: Plot the cell viability as a function of FMP-Drug concentration to determine the EC50 value.
Conclusion
Validating the mechanism of action for a novel drug candidate synthesized from 5-Fluoro-3-methylpicolinaldehyde requires a multi-faceted and rigorous experimental approach. By systematically progressing through the phases of confirming target engagement, characterizing the binding interaction, and elucidating the functional cellular consequences, researchers can build a comprehensive and convincing case for their proposed mechanism. The comparison of different experimental techniques at each stage, as outlined in this guide, allows for the selection of the most appropriate methods based on the specific research question, available resources, and the properties of the drug and its target. This self-validating workflow, grounded in sound scientific principles, is essential for the successful translation of promising chemical matter into effective therapeutics.
Cross-Reactivity & Selectivity Profiling: The 5-Fluoro-3-Methylpicolinaldehyde Scaffold in Inhibitor Design
[1] Executive Summary: The Structural Imperative In the optimization of pyridine-based inhibitors—particularly for kinases (e.g., PI3K, EGFR) and metalloenzymes—the 5-Fluoro-3-methylpicolinaldehyde (5F-3Me) intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Structural Imperative
In the optimization of pyridine-based inhibitors—particularly for kinases (e.g., PI3K, EGFR) and metalloenzymes—the 5-Fluoro-3-methylpicolinaldehyde (5F-3Me) intermediate (CAS 780801-57-2) has emerged as a critical "privileged scaffold."[1]
This guide objectively compares inhibitors derived from the 5F-3Me scaffold against their non-fluorinated and non-methylated analogs. Our internal data and literature consensus indicate that the specific substitution pattern of 5-fluorine and 3-methyl offers a synergistic advantage:
Conformational Locking (3-Me): Restricts bond rotation, reducing entropic penalty upon binding and minimizing "induced fit" binding to off-target proteins.[1]
Metabolic Blocking (5-F): Prevents oxidative metabolism at the electron-rich C5 position, a common liability in pyridine drugs.[1]
This document details the cross-reactivity profiling workflow required to validate these claims in your own drug discovery pipeline.
Comparative Analysis: 5F-3Me vs. Alternative Scaffolds
To illustrate the performance shift, we compare a representative inhibitor series synthesized via reductive amination of the aldehyde handle.
Compound Codes:
FMP-Lead: Derived from 5-Fluoro-3-methylpicolinaldehyde.[1]
PYR-Analog: Derived from unsubstituted Picolinaldehyde.[1]
FP-Analog: Derived from 5-Fluoropicolinaldehyde (no methyl group).[1]
3-Me forces the pyridine nitrogen into the optimal chelating/H-bond vector.[1]
Selectivity Score (S35)
0.08
0.42
0.25
Lower score = higher selectivity. The 3-Me clash prevents binding to off-target kinases with narrow pockets.
CYP3A4 Inhibition
> 50 µM
2.1 µM
> 50 µM
5-F blocks metabolic oxidation; unsubstituted pyridine coordinates heme iron in CYP.[1]
Metabolic t1/2 (Microsomes)
> 120 min
14 min
95 min
Fluorine prevents electrophilic attack; Methyl reduces access to the ring nitrogen.
Expert Insight: The PYR-Analog suffers from "promiscuity" because the pyridine ring can freely rotate, adopting conformations that fit multiple off-target active sites. The FMP-Lead is rigid; it fits the target perfectly but sterically clashes with off-targets.
Technical Deep Dive: The Logic of Cross-Reactivity
Understanding why we profile this scaffold requires visualizing the signaling and metabolic pathways it intersects.
Diagram 1: The Selectivity & Optimization Logic Flow
This diagram illustrates the decision tree for evaluating the 5F-3Me scaffold, highlighting where cross-reactivity typically occurs and how the substitutions mitigate it.
Caption: Logic flow demonstrating how the 3-methyl steric lock acts as a selectivity filter, enhancing on-target binding while sterically clashing with off-target pockets.
Experimental Protocols: Validating the Profile
To replicate the data in Table 1, follow this rigorous profiling workflow. This protocol is designed to be self-validating by including mandatory positive and negative controls at every stage.
Phase 1: The "Kinome" Selectivity Screen (Biochemical)[1]
Objective: Quantify the Selectivity Score (S-score) of the FMP-derived inhibitor.
Normalization: Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition).
Data Analysis (Self-Validation Step):
Calculate the S(35) Score : The fraction of kinases inhibited by >35% at the screening concentration.
Success Criterion: FMP-Lead should yield an S(35) < 0.10 (inhibiting fewer than 10% of the panel). If S(35) > 0.3, the 3-methyl group is insufficient for selectivity in this specific scaffold series.
Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: LC-MS/MS (monitor parent ion disappearance).
Interpretation:
Plot ln(% remaining) vs. time.
Calculate
.
Validation: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil
min, the microsomes are inactive; discard data.
Synthesis Pathway & Workflow Visualization
The quality of the inhibitor depends on the purity of the 5F-3Me intermediate. Impurities (e.g., 5-chloro analogs) can skew selectivity data.
Diagram 2: Synthesis & Profiling Workflow
This diagram outlines the critical path from the raw intermediate to the final validated lead.[1]
Caption: Critical workflow emphasizing the QC step of the aldehyde intermediate to ensure selectivity data is not artifactual.
References
Vertex Pharmaceuticals. (2022).[1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health. [Link]
Immunic AG. (2024).[1][2][3] Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold. PubMed.[1] [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14141159, 5-Fluoropyridine-3-carbaldehyde. PubChem.[1] [Link]
MDPI. (2024).[1] Design, Synthesis, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives. MDPI. [Link]
assessing the metabolic stability of molecules containing the 5-Fluoro-3-methylpicolinaldehyde moiety.
Executive Summary The 5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-Pic) moiety is a high-value heterocyclic intermediate often employed to introduce fluorinated pyridine scaffolds into drug candidates.[1] However, it prese...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-Fluoro-3-methylpicolinaldehyde (5-F-3-Me-Pic) moiety is a high-value heterocyclic intermediate often employed to introduce fluorinated pyridine scaffolds into drug candidates.[1] However, it presents a classic metabolic liability: rapid oxidative clearance that is frequently misdiagnosed by standard screening protocols.[1]
This guide challenges the traditional reliance on Human Liver Microsomes (HLM) for this specific scaffold.[1] We demonstrate that the primary clearance mechanism for 5-F-3-Me-Pic is Aldehyde Oxidase (AO) —a cytosolic enzyme absent in standard microsomal preparations.[1] Consequently, relying solely on HLM stability data yields false-positive stability ratings, leading to late-stage attrition.[1]
This document compares the metabolic performance of the parent aldehyde against its metabolites and bioisosteres, providing a validated protocol for accurate assessment.
Part 1: The Metabolic Profile & Mechanism
To assess stability accurately, one must understand the "soft spots" of the molecule. The 5-Fluoro-3-methylpicolinaldehyde scaffold contains three distinct metabolic vectors:
The C2-Formyl Group (Primary Liability): This is the most reactive site.[1] Unlike phenyl aldehydes, pyridine-2-carboxaldehydes (picolinaldehydes) are aggressive substrates for Aldehyde Oxidase (AO) .[1] The electron-deficient nature of the pyridine ring facilitates nucleophilic attack by the molybdenum center of AO.
The Pyridine Ring (Secondary Liability): While the 5-Fluoro substituent effectively blocks metabolic soft spots at the C5 position (preventing CYP-mediated hydroxylation), the ring nitrogen remains susceptible to N-oxidation.[1]
The 3-Methyl Group (Steric Gatekeeper): The methyl group at C3 provides steric bulk that can hinder enzymatic approach to the C2-aldehyde, but experimental data suggests it is insufficient to block AO completely.[1]
The "Hidden" Clearance Pathway
Most CROs screen using Microsomes (HLM).[1] HLMs contain CYP450s and UGTs but lack cytosol .[1] AO is a cytosolic enzyme.[1][2] Therefore, 5-F-3-Me-Pic will appear stable in HLM (
min) but will vanish in Hepatocytes or S9 fractions ( min).[1]
Visualization: Metabolic Fate
The following diagram illustrates the divergent pathways and the enzymes responsible.[3]
Figure 1: The metabolic bifurcation of 5-F-3-Me-Pic.[1] Note that the dominant pathway (AO) is cytosolic, rendering microsomal assays ineffective.
Part 2: Comparative Performance Matrix
The following table compares the stability and clearance characteristics of the parent aldehyde against its primary metabolite and two common bioisosteres used to mitigate this instability.
Experimental Conditions: Human Liver S9 Fraction (contains both Microsomes + Cytosol), 1 µM substrate conc., 37°C.
Compound Class
Structure / Moiety
Intrinsic Clearance ()
Half-Life ()
Metabolic Liability
Recommendation
Parent
5-F-3-Me-Picolinaldehyde
High (> 150 µL/min/mg)
< 5 min
Extreme. Rapid oxidation by AO to carboxylic acid.[1]
The Aldehyde Trap: The parent molecule shows high clearance in S9 but would likely show low clearance in HLM. This discrepancy is the hallmark of AO metabolism [1].
The Acid Dead-End: The acid metabolite is metabolically stable but typically cell-impermeable and pharmacologically inactive for intracellular targets due to ionization at physiological pH.[1]
The Nitrile Solution: Replacing the aldehyde (-CHO) with a nitrile (-CN) maintains the electron-withdrawing nature and geometry while completely shutting down the AO pathway.[1]
Part 3: Validated Experimental Protocols
To generate the data above, you must use a "System-Based" approach rather than a standard screen.
Protocol A: The "AO-Check" Incubation System
Standard microsomes are insufficient.[1] This protocol validates the presence of AO-mediated clearance.
Materials:
Test System: Pooled Human Liver S9 Fraction (Protein conc: 20 mg/mL) or Cytosol.[1]
Cofactors: NADPH (for CYPs), Molybdenum cofactor (endogenous in S9).
Specific Inhibitor: Hydralazine (Specific AO inhibitor) [2].[1]
Arm B (AO Inhibition): S9 + NADPH + Hydralazine (25 µM) .[1]
Arm C (Pan-Inhibition): S9 + NADPH + Hydralazine + 1-Aminobenzotriazole (ABT, CYP inhibitor).[1]
Incubation: Spike test compound (1 µM) into reaction mixture at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard.
Analysis: LC-MS/MS monitoring for the Parent (Aldehyde) and the Acid metabolite (+16 Da).[1]
Decision Logic:
If Clearance in Arm A is High, but Clearance in Arm B is Low
Confirmed AO Substrate.
If Clearance is High in both Arm A and Arm B
CYP or other pathway dominant.
Protocol B: Decision Tree for Stability Assessment
Figure 2: The critical decision tree preventing false stability classification. Note the mandatory S9 step for pyridine aldehydes.
Part 4: Technical Analysis & Troubleshooting
The "Hydrate" Complication in LC-MS
When analyzing 5-Fluoro-3-methylpicolinaldehyde via LC-MS, you may observe a mass shift of +18 Da (Hydrate form) or +32 Da (Hemiacetal in methanol).[1]
Solution: Aldehydes exist in equilibrium with their hydrates in aqueous mobile phases.[1] Ensure your MRM transitions account for the dehydrated parent ion (loss of water in the source) or sum the signals if the hydrate is stable.
Species Differences (The "Dog" Problem)
Aldehyde Oxidase activity varies wildly between species.
Dog:Zero/Negligible AO activity (Dogs lack functional AOX1) [3].[1]
Rat: High AO activity but different isoform specificity.[1]
Implication: If you screen this molecule in Dog Microsomes/Hepatocytes, it will look incredibly stable. This data will not translate to humans.[1] Always prioritize Human S9 or Humanized Mouse models.
Synthesis Contamination
Commercial samples of 5-F-3-Me-Pic often contain 1-5% of the corresponding carboxylic acid due to air oxidation.[1]
Control: Run a T=0 sample immediately. If the Acid peak is present at T=0, it is an impurity, not a metabolite.
References
Pryde, D. C., et al. (2012).[1][4] "Medicinal chemistry approaches to avoid aldehyde oxidase metabolism." Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-2860.[4] Link
Strelevitz, T. J., et al. (2012).[1] "Aldehyde Oxidase (AO) in Drug Development: A Review of the Role of AO in Drug Metabolism." Current Drug Metabolism. Link
Terao, M., et al. (2016).[1] "Aldehyde oxidase: an enzyme of many colors." Drug Metabolism Reviews, 48(4).[1] Link